Quisinostat
Description
Properties
IUPAC Name |
N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIYAYFNXQGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236376 | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875320-29-9 | |
| Record name | Quisinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUISINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quisinostat (JNJ-26481585) discovery and history
An In-depth Technical Guide to the Discovery and History of Quisinostat (JNJ-26481585)
Executive Summary
This compound, also known by its development code JNJ-26481585, is an orally bioavailable, second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] Developed by Janssen Pharmaceuticals, it emerged from a targeted search for potent, second-generation HDAC inhibitors with a more favorable pharmacodynamic profile than existing agents.[2][3] this compound is characterized by its high potency against Class I and II HDACs, demonstrating broad-spectrum antineoplastic activity in a range of preclinical models and progressing through various stages of clinical evaluation for both solid and hematologic malignancies.[2][4][5] This document provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Preclinical Development
The development of this compound was driven by the need to overcome the limitations of first-generation HDAC inhibitors, which often exhibited transient induction of histone acetylation in tumor tissues, potentially limiting their efficacy in solid tumors.[5] The primary goal was to identify a second-generation inhibitor capable of a prolonged pharmacodynamic response in vivo.[3]
Lead Identification and Optimization
Janssen Pharmaceuticals undertook a rigorous screening process involving 140 potent pyrimidyl-hydroxamic acid analogues.[5] A key innovation in this process was the development of a specialized preclinical in vivo tumor model. This model utilized tumor cells engineered to express a fluorescent protein dependent on HDAC1 inhibition, which allowed for non-invasive, real-time monitoring of the pharmacodynamic response to the inhibitors.[3][5] Through this advanced screening paradigm, JNJ-26481585 was identified as the lead candidate due to its ability to induce continuous histone H3 acetylation following once-daily oral administration.[3]
Preclinical Efficacy
This compound demonstrated potent, single-agent antitumor activity across a wide array of preclinical models:
-
In Vitro Cytotoxicity: It exhibited potent cytotoxic activity against a broad panel of cancer cell lines, including those from lung, colon, breast, prostate, and ovarian cancers, with IC50 values in the low nanomolar range.[4][6]
-
Xenograft Models: In in vivo studies, this compound showed superior efficacy compared to standard-of-care agents. It achieved complete tumor growth inhibition in Ras mutant HCT116 colon carcinoma xenografts and fully inhibited the growth of C170HM2 colorectal liver metastases.[3][5]
-
EMT Reversal: Preclinical studies revealed that this compound amplifies the expression of E-cadherin, which is often silenced by HDACs in cancer cells. This leads to a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.[2]
-
Pediatric Cancers: Testing by the Pediatric Preclinical Testing Program showed broad in vitro activity, with a median relative IC50 of 2.2 nM, and significant tumor growth delay in the majority of solid tumor and acute lymphoblastic leukemia (ALL) xenografts studied.[6]
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, targeting both Class I and II HDAC enzymes.[4] Its primary mechanism involves binding to the zinc-containing active site of HDACs via its hydroxamic acid moiety, thereby inhibiting their enzymatic activity.
This inhibition leads to the accumulation of acetyl groups on the lysine residues of histones and other non-histone proteins. The resulting hyperacetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure. This chromatin remodeling alters gene expression, causing:
-
Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Cell Cycle Arrest: Increased expression of cell cycle inhibitors such as p21.[7]
-
Inhibition of Angiogenesis: Significant decrease in tumor-associated angiogenesis.[4]
-
DNA Damage and Oxidative Stress: Increased levels of DNA damage and oxidative stress within glioblastoma cells.[8]
Compared to first-generation inhibitors like vorinostat, this compound is approximately 500-fold more potent at inhibiting HDAC1 and may induce superior upregulation of HSP70.[1][9]
Caption: Mechanism of Action of this compound as an HDAC Inhibitor.
Quantitative Data
Table 1: In Vitro HDAC Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of recombinant human HDAC enzymes.
| HDAC Isoform | Class | IC50 (nmol/L) |
| HDAC1 | I | 0.11 - 0.16 |
| HDAC2 | I | 0.33 |
| HDAC4 | IIa | 0.64 |
| HDAC6 | IIb | 32.1 |
| HDAC7 | IIa | 119 |
| HDAC9 | IIa | 119 |
| HDAC10 | IIb | 0.46 |
| HDAC11 | IV | 0.37 |
| Data sourced from multiple preclinical studies.[3][10] |
Table 2: In Vitro Cytotoxicity in Pediatric Cancer Cell Lines
The Pediatric Preclinical Testing Program (PPTP) evaluated this compound against its panel of cell lines.
| Parameter | Value |
| Concentration Range Tested | 1.0 nM - 10 µM |
| Median Relative IC50 | 2.2 nM |
| IC50 Range | <1 - 19 nM |
| Data from the PPTP study.[6] |
Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay
-
Enzymes: Full-length recombinant human HDAC proteins expressed in baculovirus-infected Sf9 cells.
-
Procedure: The assay is typically performed by a commercial vendor (e.g., Reaction Biology Corporation). The inhibitory activity of this compound is measured by quantifying the deacetylation of a fluorogenic peptide substrate by the specific HDAC isozyme in the presence of varying concentrations of the compound. The fluorescence generated is proportional to the enzyme activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]
Cell Proliferation / Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Treatment: Cells are incubated with this compound at various concentrations (e.g., 3 to 300 nmol/L) for a specified period (e.g., 4 days).[7]
-
Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the MTT tetrazolium salt into a purple formazan product.
-
Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunodeficient mice (e.g., male athymic nu/nu CD-1) are used.
-
Tumor Implantation: Human tumor cells (e.g., 10⁷ A2780 ovarian cells) are injected subcutaneously into the inguinal region of the mice.[7]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 5 mg/kg, daily for 21 days).[6][7]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and animal health are monitored as indicators of toxicity. Efficacy is determined by comparing tumor growth in the treated group versus the control group (e.g., Tumor Growth Inhibition, TGI).
Caption: Standard Experimental Workflow for a Preclinical Xenograft Study.
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Blood samples for peripheral blood mononuclear cells (PBMCs), as well as hair follicle, skin, or tumor biopsies, are collected at various time points (e.g., pre-dose, and 2, 4, 8 hours post-dose).[4]
-
Analyte: Acetylated Histone H3 (AcH3) is a common PD biomarker for HDAC inhibitor activity.
-
Methodology (ELISA): AcH3 levels in PBMCs or tissue lysates can be quantified using an enzyme-linked immunosorbent assay (ELISA). For example, the Meso Scale Discovery (MSD) platform uses a sandwich immunoassay with a capture antibody (e.g., pan-histone) and a detection antibody (e.g., anti-AcH3).[4]
-
Methodology (Immunoblotting): Protein lysates from tumor samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against AcH3, acetylated H4, and loading controls (e.g., GAPDH, actin).[9]
Clinical Development
This compound has been evaluated in multiple clinical trials for both solid and hematologic cancers.
Phase I "First-in-Human" Trial
A Phase I dose-escalation study was conducted between 2007 and 2011 in 92 patients with advanced solid tumors or lymphoma.[4]
-
Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
Dosing Schedules: The study explored both continuous daily dosing (2–12 mg) and three intermittent schedules (6–19 mg), including four days on/three days off; Monday, Wednesday, Friday (MWF); and Monday/Thursday.
-
Key Findings:
-
DLTs: The primary DLTs were cardiovascular, including non-sustained ventricular tachycardia and ST/T-wave abnormalities. Non-cardiac DLTs included fatigue and abnormal liver function tests.[4]
-
Tolerability: Intermittent schedules were better tolerated than continuous daily dosing.
-
Pharmacokinetics: The maximum plasma concentration (Cmax) and area under the curve (AUC) increased proportionally with the dose.
-
Pharmacodynamics: Target engagement was confirmed by increased AcH3 in hair follicles, skin, tumor biopsies, and PBMCs, along with decreased Ki67 (a proliferation marker) in skin and tumor biopsies.[4]
-
Efficacy: A partial response lasting five months was observed in one patient with melanoma, and stable disease was seen in eight patients for 4–10.5 months.[4]
-
-
Recommended Phase II Dose (RP2D): Based on tolerability, PK, and PD data, the RP2D was established as 12 mg on the MWF schedule .[4]
Phase II Trials and Other Studies
-
Cutaneous T-Cell Lymphoma (CTCL): A Phase II multicenter trial evaluated this compound (12 mg, MWF) in patients with relapsed/refractory mycosis fungoides/Sézary syndrome. The study demonstrated clinical activity, with a confirmed cutaneous response rate of 24% and an acceptable safety profile.[11]
-
Multiple Myeloma: A Phase I trial investigated this compound in combination with bortezomib and dexamethasone.[2]
-
Glioblastoma (GBM): this compound was identified as a brain-penetrant molecule capable of radiosensitizing GBM cells.[8] This led to a Phase 0/1b clinical trial to confirm its ability to cross the blood-brain barrier and evaluate its safety and efficacy in combination with radiotherapy for patients with glioblastoma.[12]
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase II multicentre trial of oral this compound, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]
Quisinostat: A Technical Guide to its Mechanism of Action as a Pan-HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quisinostat (JNJ-26481585) is a second-generation, orally bioavailable hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated broad-spectrum anti-tumor activity in preclinical and clinical studies.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency and pharmacokinetic profile are summarized, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Pan-HDAC Inhibition
This compound exerts its primary effect by inhibiting the activity of a broad range of histone deacetylase (HDAC) enzymes, which are crucial regulators of chromatin structure and gene expression.[2][5] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis.[2][5]
This compound is classified as a pan-HDAC inhibitor, showing potent activity against Class I and II HDACs.[1][4] Its hydroxamic acid moiety chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[2]
Effects on Histone Proteins
The primary consequence of this compound's interaction with HDACs is the hyperacetylation of histone proteins, particularly histones H3 and H4.[3][5][6] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting chromatin relaxation facilitates the binding of transcription factors and RNA polymerase to DNA, leading to the expression of genes that can suppress tumor growth.[2] Preclinical studies have demonstrated that this compound induces a prolonged and continuous increase in histone H3 acetylation in tumor tissues.[3][4]
Effects on Non-Histone Proteins
Beyond histones, this compound also influences the acetylation status and function of a variety of non-histone proteins.[3] This includes transcription factors and other proteins involved in crucial cellular processes. For example, the acetylation of the tumor suppressor protein p53 can be increased by HDAC inhibitors, leading to its activation and the subsequent induction of apoptosis. The broad impact of this compound on the acetylome contributes to its pleiotropic anti-cancer effects.
Quantitative Data
Inhibitory Potency of this compound against HDAC Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of recombinant human HDAC isoforms. The data highlight its potent, sub-nanomolar to nanomolar activity against Class I and select Class II HDACs.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 0.11 - 0.16 |
| HDAC2 | I | 0.33 |
| HDAC3 | I | 4.86 |
| HDAC8 | I | 4.26 |
| HDAC4 | IIa | 0.64 |
| HDAC5 | IIa | 3.69 |
| HDAC7 | IIa | 119 |
| HDAC9 | IIa | 32.1 |
| HDAC6 | IIb | 76.8 |
| HDAC10 | IIb | 0.46 |
| HDAC11 | IV | 0.37 |
Data compiled from multiple sources.[1][7][8][9]
Pharmacokinetic Properties of this compound
Pharmacokinetic data from a Phase I clinical trial in patients with advanced solid tumors provide insights into the clinical behavior of this compound. The following table summarizes key parameters at the recommended Phase II dose of 12 mg administered on a Monday, Wednesday, Friday (MWF) schedule.[5]
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 26.1 (± 10.1) | ng/mL |
| Tmax (Time to Cmax) | 3.0 (1.0 - 6.0) | hours |
| AUC0-last (Area Under the Curve) | 205 (± 81.3) | ng*h/mL |
| t1/2 (Half-life) | 8.8 (2.4 - 11.7) | hours |
Values are presented as mean (± standard deviation) or median (range).[10]
Cellular Signaling Pathways Modulated by this compound
This compound's inhibition of HDACs triggers a cascade of downstream signaling events that culminate in anti-tumor effects. The primary pathways affected are those controlling cell cycle progression and apoptosis.
Induction of Cell Cycle Arrest
This compound has been shown to induce G0/G1 phase cell cycle arrest in cancer cells.[11] This is mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[11][12] The PI3K/AKT pathway is also implicated in this compound-induced cell cycle arrest.[11]
Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[11] This programmed cell death is triggered through multiple pathways, including the activation of the JNK/c-jun signaling cascade, leading to the cleavage and activation of caspase-3.[11] this compound also upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. Furthermore, it can activate p53-mediated apoptosis through increased acetylation of p53.
Caption: Apoptosis induction pathways activated by this compound.
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory effect of compounds like this compound.
-
Principle: A fluorogenic HDAC substrate, typically an acetylated lysine peptide linked to a fluorescent molecule, is incubated with a source of HDAC enzymes (e.g., nuclear extract or purified recombinant HDACs). Deacetylation by HDACs allows a developer enzyme to cleave the substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC activity.
-
Materials:
-
96-well black microplate
-
Fluorometric HDAC substrate
-
HDAC assay buffer
-
Lysine developer
-
HeLa nuclear extract (as a source of HDACs)
-
This compound (or other test inhibitors)
-
Deacetylated standard
-
Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add HDAC assay buffer, the HDAC enzyme source (e.g., HeLa nuclear extract), and the this compound dilutions.
-
Initiate the reaction by adding the fluorometric HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the lysine developer.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Construct a dose-response curve to determine the IC50 value of this compound.
-
Western Blot Analysis of Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-total-H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature protein samples and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.[1][13][14]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
-
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[5][11]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Materials:
-
Flow cytometer
-
This compound-treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9][15]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Principle: Propidium iodide (PI) is a stoichiometric DNA-binding dye. The amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Materials:
-
Flow cytometer
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[9][16]
-
Caption: General experimental workflow for in vitro characterization of this compound.
Conclusion
This compound is a potent, second-generation pan-HDAC inhibitor with a well-defined mechanism of action centered on the induction of histone and non-histone protein hyperacetylation. This leads to the reactivation of tumor suppressor genes and the modulation of key signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The comprehensive data from in vitro and in vivo studies, supported by detailed experimental methodologies, provide a strong rationale for its continued investigation as a therapeutic agent in oncology. This technical guide serves as a foundational resource for researchers seeking to understand and further explore the therapeutic potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. content.abcam.com [content.abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. epigentek.com [epigentek.com]
- 9. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin-V and PI staining [bio-protocol.org]
- 11. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 13. epigentek.com [epigentek.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Quisinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. It exhibits broad-spectrum anti-neoplastic activity against a range of solid and hematologic malignancies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and its mechanism of action, with a focus on the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Identification
This compound is a methylindole derivative characterized by a piperidinyl-pyrimidine-hydroxamic acid moiety.[1]
| Identifier | Value |
| IUPAC Name | N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide[1] |
| Synonyms | JNJ-26481585[2] |
| CAS Number | 875320-29-9[1] |
| Molecular Formula | C₂₁H₂₆N₆O₂[1] |
| SMILES | Cn1cc(CNCC2CCN(CC2)c3ncc(cn3)C(=O)NO)c4ccccc41[3] |
| InChIKey | PAWIYAYFNXQGAP-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is a crystalline solid.[4] Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 394.47 g/mol | [3] |
| logP | 0.9 | [5] |
| Water Solubility | 0.0716 mg/mL | [5] |
| pKa (Strongest Acidic) | 9.17 | [5] |
| pKa (Strongest Basic) | 10.06 | [5] |
| Polar Surface Area | 95.31 Ų | [5] |
| Rotatable Bond Count | 6 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Refractivity | 113.51 m³·mol⁻¹ | [5] |
| Solubility in DMSO | 41.67 mg/mL (105.64 mM) | [1] |
| Stability | Stable as a solid at -20°C for 3 years. In DMSO, stable for 6 months at -80°C and 1 month at -20°C. | [1] |
Biological Properties and Activity
This compound is a potent pan-HDAC inhibitor with nanomolar efficacy against multiple HDAC isoforms. Its primary biological effect is the induction of histone hyperacetylation, leading to chromatin relaxation and altered gene expression.[1][3] This results in various downstream anti-cancer effects.
HDAC Inhibition Profile
This compound demonstrates potent inhibitory activity against Class I and II HDACs.
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 0.11[6] |
| HDAC2 | 0.33[6] |
| HDAC4 | 0.64[6] |
| HDAC10 | 0.46[6] |
| HDAC11 | 0.37[6] |
In Vitro Anti-cancer Activity
This compound exhibits broad-spectrum antiproliferative activity against a wide range of cancer cell lines.[6]
| Activity | Observations |
| Antiproliferative Activity | Demonstrates potent, dose-dependent inhibition of proliferation in various cancer cell lines including lung, colon, breast, and prostate cancer.[6] |
| Cell Cycle Arrest | Induces G0/G1 phase cell cycle arrest.[5] |
| Apoptosis Induction | Triggers apoptosis through the activation of caspase signaling pathways.[5][7] |
| Histone Acetylation | Induces hyperacetylation of histones H3 and H4 at nanomolar concentrations.[8] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones and non-histone proteins, resulting in the modulation of multiple downstream signaling pathways that control cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).
Caption: this compound's mechanism of action and downstream signaling pathways.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol describes the determination of this compound's effect on cancer cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.[5]
-
Cell Seeding: Seed cancer cells (e.g., HCCLM3, SMMC-7721) in 96-well plates at a density of 4,000 cells per well in 200 µL of complete culture medium.[5]
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro cell viability assay.
Western Blot Analysis of Histone Acetylation
This protocol outlines the procedure for assessing the effect of this compound on histone H3 and H4 acetylation levels.[8][9]
-
Cell Treatment: Treat cancer cells (e.g., A2780 ovarian carcinoma) with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) for 24 hours.[8]
-
Protein Extraction: Lyse the cells and extract total protein or nuclear proteins using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, total Histone H3, total Histone H4, and a loading control (e.g., β-actin) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2][5]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCLM3) into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, i.p., daily) or vehicle control to the respective groups.[8]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: Continue the treatment for a specified period (e.g., 14 days) or until the tumors in the control group reach a predetermined size.[8]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound is a promising second-generation HDAC inhibitor with potent anti-cancer activity demonstrated in a wide array of preclinical models. Its well-defined chemical structure, favorable physicochemical properties, and broad-spectrum biological activity make it a compelling candidate for further clinical investigation. The detailed understanding of its mechanism of action, particularly its impact on key signaling pathways, provides a strong rationale for its development as a monotherapy or in combination with other anti-cancer agents. The experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pan-HDAC inhibitor Quisinostat biological activity
An In-depth Technical Guide on the Biological Activity of the Pan-HDAC Inhibitor Quisinostat
Introduction
This compound (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor based on a hydroxamic acid structure.[1][2] It demonstrates broad-spectrum activity against Class I and II HDAC enzymes at nanomolar concentrations, leading to the accumulation of acetylated histones and other proteins.[3][4] This epigenetic modulation results in altered gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in various cancer models.[2][4] Developed for its prolonged pharmacodynamic effects and improved antitumor efficacy compared to earlier inhibitors, this compound has been investigated in preclinical and clinical settings for both solid and hematologic malignancies.[3][5]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] By inhibiting HDACs, this compound promotes an open chromatin state (euchromatin), which facilitates the transcription of genes, including tumor suppressor genes like p21.[2][4]
Beyond histones, this compound also affects the acetylation status of non-histone proteins, a critical aspect of its anticancer activity. A key target is the tumor suppressor protein p53. This compound has been shown to increase p53 acetylation, particularly at lysines 381/382, by disrupting the interaction between p53 and HDAC6.[6][7] This acetylation activates p53, triggering downstream pathways that lead to cell cycle arrest and apoptosis.[6][7]
Quantitative Biological Activity
This compound exhibits high potency against several HDAC isoforms and demonstrates broad antiproliferative activity across a wide range of cancer cell lines.
Table 1: In Vitro HDAC Enzymatic Inhibition
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various HDAC isoforms in cell-free enzymatic assays.
| HDAC Isoform | IC₅₀ (nM) | Reference(s) |
| HDAC1 | 0.11 | [1][8] |
| HDAC2 | 0.33 | [1][8] |
| HDAC4 | 0.64 | [1][8] |
| HDAC10 | 0.46 | [1][8] |
| HDAC11 | 0.37 | [1][8] |
This compound shows greater than 30-fold selectivity against HDACs 3, 5, 8, and 9, with the lowest potency observed against HDACs 6 and 7.[1]
Table 2: Antiproliferative Activity in Cancer Cell Lines
This table presents the IC₅₀ values of this compound in various human cancer cell lines, demonstrating its broad-spectrum cytotoxic effects.
| Cell Line / Panel | Cancer Type | IC₅₀ / CC₅₀ (nM) | Incubation Time | Reference(s) |
| Various Solid & Hematologic Lines | Multiple | 3.1 - 246 | Not Specified | [1] |
| Pediatric Preclinical Testing Panel (Median) | Pediatric Cancers | 2.2 (Range: <1 - 19) | 96 hours | [5] |
| A549 | Non-Small Cell Lung Cancer | 82.4 | 48 hours | [1] |
| A549 | Non-Small Cell Lung Cancer | 42.0 | 72 hours | [1] |
| HeLa | Cervical Cancer | 8.22 | 48 hours | [9] |
Key Biological Effects & Signaling Pathways
This compound exerts its antitumor effects primarily by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Cell Cycle Arrest
This compound treatment leads to a robust arrest of cancer cells in the G0/G1 phase of the cell cycle.[10] This effect is mechanistically linked to the upregulation of the cyclin-dependent kinase inhibitor p21.[10][11][12] One pathway implicated in this process involves the inhibition of the PI3K/AKT signaling axis, which in turn relieves the suppression of p21, leading to cell cycle arrest.[4][10][13] A separate but complementary mechanism involves the acetylation and activation of p53, a direct transcriptional activator of p21.[6][11]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[6][14] One of the primary mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.[6][11] This is characterized by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the altered expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax, Bim) and a decrease in anti-apoptotic members (e.g., Bcl-2, Mcl-1).[11]
Furthermore, studies have shown that this compound activates the JNK/c-jun signaling pathway, which culminates in the activation of effector caspases like caspase-3, leading to the cleavage of key cellular substrates such as PARP and subsequent cell death.[4][10][13]
In Vivo Antitumor Activity
Preclinical studies using xenograft models have confirmed the potent in vivo antitumor activity of this compound. In a colon cancer xenograft model (HCT116), daily intraperitoneal administration of this compound at 10 mg/kg resulted in strong tumor growth inhibition.[14] Similarly, in studies conducted by the Pediatric Preclinical Testing Program, this compound retarded tumor growth in 21 out of 33 solid tumor xenografts and showed significant activity, including complete responses, in acute lymphoblastic leukemia (ALL) models.[5] The agent has also demonstrated the ability to cross the blood-brain barrier, making it a potential radiosensitizer for treating glioblastoma.[15]
Experimental Protocols
The evaluation of this compound's biological activity involves a series of standardized in vitro and in vivo assays.
General Workflow for Evaluation
The preclinical assessment of an HDAC inhibitor like this compound typically follows a hierarchical approach, moving from enzymatic assays to cell-based studies and finally to in vivo animal models to determine efficacy and safety.
HDAC Enzymatic Inhibition Assay
-
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC isoforms.
-
Methodology:
-
Recombinant full-length HDAC proteins are expressed (e.g., using baculovirus-infected Sf9 cells) and purified.[1]
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the HDAC enzyme in an appropriate assay buffer.
-
The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[16][17]
-
A developer solution (often containing trypsin and a buffer) is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.[16]
-
Fluorescence is measured using a plate reader (e.g., excitation at 370 nm, emission at 450 nm).[17]
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability / Proliferation Assay (e.g., MTT/MTS Assay)
-
Principle: To determine the concentration of this compound that reduces the number of viable cells by 50% (IC₅₀).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Plates are incubated for a specified duration (e.g., 48, 72, or 96 hours).[1][5]
-
Following incubation, a reagent (MTT, MTS, or Alamar Blue) is added to each well.[1]
-
After a further incubation period (1-4 hours), the absorbance or fluorescence is measured using a microplate reader. The signal is proportional to the number of viable, metabolically active cells.
-
IC₅₀ values are determined from dose-response curves.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
-
Principle: To quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
-
Methodology:
-
Cells are treated with this compound at various concentrations for a defined period (e.g., 48 hours).[11]
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorophore) and PI are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
Samples are analyzed immediately by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
In Vivo Xenograft Study
-
Principle: To evaluate the antitumor efficacy and tolerability of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NMRI nude or NSG mice) are used.[14]
-
Tumor Implantation: A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously into the flank of the mice.[14]
-
Treatment: Once tumors reach a palpable, measurable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) according to a specific dose and schedule (e.g., 5 mg/kg, daily for 21 days).[5] The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.[5]
-
Conclusion
This compound is a potent, second-generation pan-HDAC inhibitor with significant biological activity against a wide array of cancers. Its mechanism of action, centered on the induction of histone and non-histone protein acetylation, triggers multiple antitumor pathways, most notably G0/G1 cell cycle arrest via the PI3K/AKT/p21 and p53/p21 axes, and apoptosis through the intrinsic mitochondrial and JNK/c-jun/caspase-3 pathways. Robust in vitro potency and demonstrated in vivo efficacy in preclinical models underscore its potential as a therapeutic agent for various malignancies. The detailed experimental protocols provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors in the field of drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. A Phase I Study of this compound (JNJ-26481585), an Oral Hydroxamate Histone Deacetylase Inhibitor with Evidence of Target Modulation and Antitumor Activity, in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quisinostat's Impact on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quisinostat (JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated broad-spectrum anti-tumor activity in preclinical and clinical studies.[1][2][3][4] By inhibiting the enzymatic activity of HDACs, particularly class I and II isoforms, this compound disrupts the epigenetic regulation of gene expression, leading to hyperacetylation of histones and other non-histone proteins.[2][3][5] This alteration in chromatin structure results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[5][6][7] This technical guide provides an in-depth overview of this compound's core mechanism of action, its inhibitory activity against various HDAC isoforms, and its downstream effects on cellular signaling pathways. Detailed experimental protocols for assessing its impact on histone acetylation are also provided.
Mechanism of Action: Inhibition of Histone Deacetylases
Histone acetylation is a critical epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive for transcription.[2][8] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[6][8] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[6]
This compound, a hydroxamic acid-based compound, acts as a potent inhibitor of HDACs by chelating the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity.[3][9] This inhibition leads to an accumulation of acetylated histones, particularly on H3 and H4, which facilitates a more open chromatin configuration and allows for the transcription of previously silenced genes.[2][3]
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a range of HDAC isoforms, with IC50 values in the nanomolar range. Its high potency against class I and II HDACs underscores its broad anti-cancer activity.[1][9][10][11]
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 0.11 | [1][9][10][11] |
| HDAC2 | 0.33 | [10][12] |
| HDAC3 | >30-fold selectivity vs HDAC1 | [9][11] |
| HDAC4 | 0.64 | [10][12] |
| HDAC5 | >30-fold selectivity vs HDAC1 | [9][11] |
| HDAC6 | Lowest potency | [9] |
| HDAC7 | Lowest potency | [9] |
| HDAC8 | >30-fold selectivity vs HDAC1 | [9][11] |
| HDAC9 | >30-fold selectivity vs HDAC1 | [9][11] |
| HDAC10 | 0.46 | [10][12] |
| HDAC11 | 0.37 | [10][12] |
This compound has demonstrated potent cytotoxic activity across a wide range of cancer cell lines.
| Cell Line Type | Median Relative IC50 (nM) | Reference |
| Pediatric Preclinical Testing Program (PPTP) Panel | 2.2 (range <1 to 19) | [2] |
| Solid and Hematologic Cancer Cell Lines | 3.1 - 246 | [9] |
Signaling Pathways Modulated by this compound
The induction of histone hyperacetylation by this compound triggers a cascade of downstream cellular events, impacting key signaling pathways involved in cell cycle regulation and apoptosis.
Cell Cycle Arrest: PI3K/AKT/p21 Pathway
This compound has been shown to induce G0/G1 phase cell cycle arrest in hepatocellular carcinoma cells.[6] This effect is mediated through the downregulation of the PI3K/AKT pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6][13]
Apoptosis Induction: JNK/c-jun/caspase-3 Pathway
In addition to cell cycle arrest, this compound promotes apoptosis in cancer cells through the activation of the JNK/c-jun signaling pathway.[6][13] This leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6][7][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validate User [aacrjournals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumoral Activity of Quisinostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preclinical antitumoral activity of Quisinostat (JNJ-26481585), a second-generation histone deacetylase (HDAC) inhibitor. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings.
Introduction
This compound is an orally bioavailable, pyrimidyl-hydroxamic acid-based pan-histone deacetylase inhibitor with high potency against Class I and II HDACs.[1][2][3] HDACs are a class of enzymes that are often upregulated in tumor cells, leading to the deacetylation of histone proteins and a condensed chromatin structure, which represses the transcription of key tumor suppressor genes.[3] By inhibiting HDACs, this compound aims to reverse this epigenetic silencing, leading to cell growth arrest, differentiation, and apoptosis in cancer cells.[4] Its improved pharmacodynamic effects and potent single-agent efficacy in preclinical models have positioned it as a significant compound for clinical development in oncology.[1][2][5]
Mechanism of Action
This compound exerts its antitumoral effect by inhibiting the activity of Class I and II histone deacetylases.[4] This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and other non-histone proteins like α-tubulin.[6] The resulting hyperacetylation of histones alters the chromatin structure to a more relaxed state, facilitating the transcription of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[3][6][7] The upregulation of p21 is a key event that leads to cell cycle arrest, primarily at the G0/G1 or G2/M phase.[6][8][9]
Furthermore, this compound induces mitochondria-mediated apoptosis by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[6] This process involves the activation of the caspase family of proteins.[8] In some cancer models, this compound has also been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis, by increasing the expression of E-cadherin.[10][11]
In Vitro Preclinical Activity
This compound has demonstrated broad and potent cytotoxic activity against a wide range of human cancer cell lines in the low nanomolar range.[1][4]
Quantitative Data: Cytotoxicity
The Pediatric Preclinical Testing Program (PPTP) evaluated this compound against its panel of cell lines, revealing potent activity across various cancer types.[1][5]
| Cell Line Panel | Cancer Type | Median Relative IC50 (nM) | IC50 Range (nM) |
| PPTP Panel (Overall) | Various Pediatric Cancers | 2.2 | <1 - 19 |
| Acute Lymphoblastic Leukemia | Leukemia | 1.9 | <1 - 5.1 |
| Rhabdomyosarcoma | Sarcoma | 5.1 | 1.8 - 12 |
| Neuroblastoma | Neuroblastoma | 6.8 | <1 - 19 |
| Glioblastoma Stem Cells (GSCs) | Glioblastoma | Not specified | 50 - 100 |
| Data sourced from references[1][2][5][7][12]. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (PPTP)
-
Cell Lines: A panel of pediatric cancer cell lines was used.
-
Drug Concentrations: Cells were exposed to this compound at concentrations ranging from 1.0 nM to 10 µM.[5][12]
-
Assay Procedure: Cells were incubated with the drug for a specified period (e.g., 72 hours). Cell viability was then assessed using a suitable method, such as a resazurin-based assay or the CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.
In Vivo Preclinical Activity
This compound has shown significant single-agent antitumor activity in multiple xenograft models of human cancer, retarding tumor growth and improving survival.[1]
Quantitative Data: Efficacy in Xenograft Models
Studies by the PPTP demonstrated that this compound significantly impacted event-free survival (EFS) distribution in a majority of tested models.[1][5]
| Cancer Type | Models Tested (n) | Models with Significant EFS Difference (%) | Key Outcomes |
| Solid Tumors | 33 | 64% | Retarded tumor growth in the majority of xenografts. One objective response observed.[1][2][12] |
| Acute Lymphoblastic Leukemia (ALL) | 8 | 50% | Two models achieved or maintained Complete Response (CR); one achieved Stable Disease (SD).[1][2][12] |
| Glioblastoma | Multiple | Not specified | Showed consistent and substantial activity, delaying tumor growth.[1] Brain-penetrant and acts as a radiosensitizer.[13] |
| Data sourced from references[1][2][5][12][13]. |
Key Experimental Protocols
Protocol 2: In Vivo Xenograft Efficacy Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) were used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments were implanted subcutaneously or orthotopically.
-
Drug Administration: Once tumors reached a specified size, treatment began. A typical regimen for this compound was 5 mg/kg for solid tumors or 2.5 mg/kg for ALL models, administered intraperitoneally (IP) daily for 21 days.[1][5]
-
Efficacy Endpoints: Tumor volumes were measured regularly. The primary endpoint was often event-free survival (EFS), defined as the time for tumors to reach a predetermined size. Tumor growth inhibition (T/C%) was also calculated.
-
Pharmacodynamics: In some studies, tissues (tumor, blood, skin) were collected to measure target engagement, such as the level of histone acetylation or Ki67 expression.[4]
Synergistic Antitumoral Activity
The epigenetic modulation induced by this compound can sensitize cancer cells to conventional chemotherapy and targeted agents.
-
With 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC): In CRC cell lines, this compound enhanced the cytotoxic effect of 5-FU, lowering its IC50.[11] The combination significantly suppressed proliferation, enhanced apoptosis, and inhibited cell migration more effectively than either agent alone.[11]
-
With Sorafenib in Hepatocellular Carcinoma (HCC): this compound and the multi-kinase inhibitor Sorafenib demonstrated a potent synergistic effect in suppressing HCC cell proliferation and inducing apoptosis both in vitro and in vivo.[8]
Conclusion
The preclinical data strongly support the antitumoral activity of this compound across a range of hematological and solid malignancies. Its potent, low-nanomolar activity in vitro and significant tumor growth delay in vivo establish it as a promising epigenetic therapeutic agent. The mechanism, involving broad inhibition of Class I/II HDACs, leads to desirable downstream effects including cell cycle arrest and apoptosis. Furthermore, its ability to penetrate the blood-brain barrier and synergize with other anticancer agents highlights its potential for combination therapies in difficult-to-treat cancers like glioblastoma. These comprehensive preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in various cancer types.[14][15][16]
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. JCI Insight - this compound is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]
- 14. This compound FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 15. Phase II multicentre trial of oral this compound, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quisinostat-Induced Autophagy in Neuroblastoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the induction of autophagy by Quisinostat in neuroblastoma cells. It consolidates key findings on its effects on cell differentiation, cell cycle, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.
Core Findings Summary
This compound, a potent histone deacetylase (HDAC) inhibitor, has been shown to induce differentiation and autophagy in the human neuroblastoma cell line SK-N-SH.[1] Treatment with this compound leads to morphological changes characteristic of neuronal differentiation, including the extension of neurites. This is accompanied by cell cycle arrest at the G1 phase and an upregulation of both neuronal and autophagy markers.[1] The induction of autophagy appears to be a critical component of the differentiation process initiated by this compound in these cancer cells.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on neuroblastoma cells.
Table 1: Cytotoxic Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | Median Relative IC50 (nM) |
| CHLA-9 | <1 |
| CHLA-258 | <1 |
| NB-EBc1 | 19 |
| Other Neuroblastoma Lines | 6.8 (median) |
Data extracted from a study by the Pediatric Preclinical Testing Program, where this compound demonstrated potent cytotoxic activity across a panel of neuroblastoma cell lines.[2]
Table 2: Effect of this compound on SK-N-SH Neuroblastoma Cells
| Parameter | Treatment | Time Points | Observed Effect |
| Neuronal Differentiation | 100 nM this compound | 24, 72, 120 h | Increased neurite outgrowth |
| Neuronal Marker Expression (βIII-tubulin, Eno-2) | 100 nM this compound | 24, 48, 72 h | Upregulation of protein levels |
| Autophagy Induction (LC3-II) | 100 nM this compound | 24, 48, 72 h | Increased LC3-II protein levels |
| Cell Cycle Progression | 100 nM this compound | 48 h | G1 phase cell cycle arrest |
| Cell Cycle Regulatory Proteins (Cyclin D1, CDK4) | 100 nM this compound | 48 h | Decreased protein expression |
This table summarizes the findings from the study by Kommalapati et al. on SK-N-SH cells.[1] The study demonstrated these effects but did not provide specific quantitative values in the abstract.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced autophagy and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced autophagy.
References
Methodological & Application
Quisinostat in Glioblastoma: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the in vitro efficacy of Quisinostat, a potent histone deacetylase (HDAC) inhibitor, in glioblastoma (GBM) cell lines. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma. Included are summarized IC50 data, detailed experimental protocols for determining cell viability, and diagrams of the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Potency in Glioblastoma Cell Lines
This compound has demonstrated significant cytotoxic effects in a variety of patient-derived glioblastoma stem cell (GSC) lines and established cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, indicating high potency. A summary of these findings is presented below.
Table 1: IC50 Values of this compound in Human Glioblastoma Cell Lines
| Cell Line | IC50 (nM) |
| BT145 | 75 |
| GB126 | 86 |
| GB187 | 68 |
| GB239 | 55 |
| GB282 | 92 |
| GB71 | 63 |
| GB82 | 78 |
| U87 | 81 |
Data compiled from studies on patient-derived GSC lines and the U87 long-term glioma cell line, where cell viability was assessed 3-5 days after treatment with this compound.[1][2]
Experimental Protocols
Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the IC50 of this compound in glioblastoma cell lines using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, patient-derived GSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (JNJ-26481585)
-
DMSO (vehicle control)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count glioblastoma cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be 10 nM to 1000 nM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3][4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 of this compound in glioblastoma cell lines.
This compound Signaling Pathways in Glioblastoma
This compound functions as a potent inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] This inhibition leads to histone hyperacetylation, which in turn affects gene expression, resulting in cell cycle arrest, apoptosis, and increased DNA damage.[1][5] Furthermore, HDAC inhibitors have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in glioblastoma.[6][7]
References
- 1. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. OUH - Protocols [ous-research.no]
- 4. ch.promega.com [ch.promega.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Quisinostat as a Radiosensitizer for Glioblastoma (GBM) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Quisinostat, a potent histone deacetylase (HDAC) inhibitor, as a radiosensitizer in preclinical glioblastoma (GBM) research. The following sections detail the mechanism of action, quantitative data from key experiments, and step-by-step protocols for replicating these studies.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy that includes surgery, radiation, and chemotherapy. Radioresistance is a major contributor to treatment failure. This compound, a second-generation hydroxamic acid-based HDAC inhibitor, has emerged as a promising radiosensitizer for GBM. It is a brain-penetrant molecule with high selectivity for class I HDAC isoforms, particularly HDAC1 and HDAC2, which are often overexpressed in GBM and associated with poor patient outcomes.[1][2][3][4][5] Preclinical studies have demonstrated that this compound enhances the efficacy of ionizing radiation (IR) both in vitro and in vivo, providing a strong rationale for its clinical development in combination with radiotherapy for GBM.[1][2][3][4]
Mechanism of Action
This compound exerts its radiosensitizing effects through a multi-faceted mechanism primarily centered on the inhibition of HDAC1 and HDAC2.[1][6] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure.[1][6] The key downstream effects that contribute to radiosensitization include:
-
Induction of DNA Damage: this compound treatment alone can induce DNA double-strand breaks (DSBs), as evidenced by increased levels of phosphorylated histone H2AX (γH2AX).[1][7]
-
Impairment of DNA Damage Repair: When combined with ionizing radiation, this compound potentiates the cytotoxic effects by downregulating genes involved in DNA damage repair pathways.[6] This leads to the persistence of radiation-induced DNA damage.
-
Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest and promotes programmed cell death (apoptosis) in GBM cells.[1][7]
-
Induction of Neuronal Differentiation: Interestingly, the combination of this compound and radiation has been shown to upregulate genes associated with neuronal development, suggesting a shift from a proliferative to a more differentiated, neuron-like state.[1][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound in GBM models.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (nM) |
| BT145 | Patient-Derived Glioma Stem Cell (GSC) | ~50-100 |
| GB187 | Patient-Derived GSC | ~50-100 |
| GB239 | Patient-Derived GSC | ~50-100 |
| GB282 | Patient-Derived GSC | ~50-100 |
| GB71 | Patient-Derived GSC | ~50-100 |
| GB82 | Patient-Derived GSC | ~50-100 |
| GB126 | Patient-Derived GSC | ~50-100 |
| U87 | Long-Term Serum-Grown GBM | ~50-100 |
Data extracted from Lo Cascio et al., 2023.[3]
Table 2: In Vivo Efficacy of this compound in Combination with Ionizing Radiation (IR)
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Vehicle) |
| Vehicle | ~25 | - |
| This compound (10 mg/kg) | ~28 | Not Significant |
| IR (6 Gy total) | ~30 | P < 0.01 |
| This compound + IR | 37 | P < 0.001 |
Data from an orthotopic patient-derived xenograft (PDX) model of human GBM (GB126). This compound and IR were administered on a Monday, Wednesday, Friday schedule.[2]
Mandatory Visualizations
Experimental Protocols
Cell Culture
-
Patient-Derived Glioma Stem Cells (GSCs):
-
Culture GSCs as neurospheres in serum-free neural stem cell medium supplemented with EGF and FGF.
-
Dissociate neurospheres into single cells for passaging and experimentation.
-
-
Adherent GBM Cell Lines (e.g., U87):
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (Sulforhodamine B - SRB)
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a dose range of this compound (e.g., 10-1000 nM).[3]
-
For combination studies, irradiate cells with desired doses (e.g., 2-4 Gy) after this compound treatment.[1]
-
Incubate for 3-5 days.[3]
-
Fix cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read absorbance at 510 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls.
Clonogenic Survival Assay
-
Plate single cells in 6-well plates at varying densities.
-
Allow cells to attach for 24 hours.
-
Treat with this compound for a specified duration before irradiation.
-
Irradiate with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Incubate for 10-14 days to allow for colony formation.
-
Fix and stain colonies with crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.
Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-γH2AX (for DNA damage)
-
Rabbit anti-acetyl-Histone H3 (for HDAC inhibition)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence
-
Grow cells on coverslips or in chamber slides.
-
Treat with this compound and/or irradiate as required.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies (e.g., anti-γH2AX, anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify fluorescence intensity or the number of foci per cell using image analysis software.
Orthotopic Xenograft Model
-
Cell Implantation:
-
Anesthetize immunodeficient mice (e.g., athymic nude mice).
-
Stereotactically inject luciferized GBM cells (e.g., 50,000 cells) into the striatum.[3]
-
-
Tumor Monitoring:
-
Monitor tumor growth via bioluminescence imaging.
-
-
Treatment:
-
When tumors reach a specified size, randomize mice into treatment groups: Vehicle, this compound alone, IR alone, and this compound + IR.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal (IP) injection on a specified schedule (e.g., Monday, Wednesday, Friday).[2]
-
Deliver focal radiation to the tumor-bearing hemisphere.
-
-
Endpoint Analysis:
-
Monitor mice for neurological symptoms and body weight loss.
-
The primary endpoint is typically survival.
-
At the endpoint, tissues can be collected for pharmacokinetic (drug concentration) and pharmacodynamic (e.g., histone acetylation, γH2AX) analyses.
-
Conclusion
This compound has demonstrated significant potential as a radiosensitizing agent for glioblastoma. Its ability to cross the blood-brain barrier and target key mechanisms of radioresistance makes it a compelling candidate for further clinical investigation. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic utility of this compound in combination with radiation for the treatment of this devastating disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]
- 5. This compound is a brain-penetrant radiosensitizer in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound + Radiotherapy for Glioblastoma · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
Application Note: Quantifying Apoptosis in Cancer Cells Treated with Quisinostat using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quisinostat (JNJ-26481585) is a potent, second-generation, orally available hydroxamate-based histone deacetylase (HDAC) inhibitor.[1][2] It exhibits broad-spectrum activity against Class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1][3] This epigenetic modulation can alter gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][4][5] The induction of apoptosis, or programmed cell death, is a key mechanism by which HDAC inhibitors like this compound exert their antitumor effects.[6][7]
This application note provides a detailed protocol for analyzing this compound-induced apoptosis using flow cytometry. The method described utilizes a dual-staining technique with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During the initial phases of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells with intact membranes.[9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells.[8] It can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their discrimination.[10]
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism involves the inhibition of HDACs, which prevents the removal of acetyl groups from lysine residues on histones and other proteins.[4] This leads to an "open" chromatin structure and the acetylation of non-histone proteins like p53, altering their function.[2][6] The hyperacetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of pro-apoptotic genes.[2][5] this compound treatment has been shown to activate the intrinsic apoptosis pathway by modulating the balance of Bcl-2 family proteins—increasing pro-apoptotic members like Bax while decreasing anti-apoptotic members like Bcl-2 and Bcl-xl.[6][11] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, including initiator caspase-9 and effector caspase-3.[11][12] The activation of caspases ultimately results in the execution of apoptosis.[2]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The overall process involves treating cultured cancer cells with various concentrations of this compound, harvesting the cells, staining them with Annexin V-FITC and PI, and subsequently analyzing the stained cell populations using a flow cytometer.
Caption: Flowchart for apoptosis analysis via flow cytometry.
Detailed Experimental Protocols
Materials and Reagents
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (JNJ-26481585)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and/or 12x75 mm flow cytometry tubes
-
Benchtop centrifuge
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm)
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 12.5 nM, 25 nM, 50 nM).[11] Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V-FITC and PI Staining
-
Harvesting Adherent Cells:
-
Carefully collect the culture medium from each well into a labeled flow cytometry tube. This supernatant contains apoptotic cells that may have detached.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and add these cells to their corresponding supernatant tube.
-
-
Harvesting Suspension Cells: Gently transfer the cell suspension from the culture flask or plate directly into a labeled flow cytometry tube.
-
Cell Washing: Centrifuge the collected cells at 300-400 x g for 5 minutes at 4°C.[10] Discard the supernatant carefully.
-
Resuspension: Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10][14]
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the 100 µL cell suspension.[10] Note: It is crucial to include controls: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up proper compensation and gating.
-
Incubation: Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.[10][15]
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells after this step.
-
Analysis: Keep samples on ice and protected from light. Analyze by flow cytometry immediately, preferably within one hour.[16]
Data Presentation and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower Left (Q3): Annexin V- / PI- (Viable cells)
-
Lower Right (Q4): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic or necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells, often due to membrane damage during processing)
The percentage of cells in each quadrant is quantified to assess the effect of this compound treatment.
Quantitative Data Summary
The following table presents example data from a hypothetical experiment where a cancer cell line was treated with increasing concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |
| This compound (25 nM) | 65.3 ± 3.5 | 18.7 ± 2.4 | 16.0 ± 1.9 |
| This compound (50 nM) | 38.1 ± 4.2 | 35.2 ± 3.1 | 26.7 ± 2.8 |
| This compound (100 nM) | 15.7 ± 2.9 | 42.5 ± 3.8 | 41.8 ± 4.5 |
| Data are represented as Mean ± Standard Deviation from three independent experiments. |
Conclusion
The Annexin V/PI staining protocol combined with flow cytometric analysis is a robust and quantitative method for evaluating apoptosis induction by the HDAC inhibitor this compound. This application note provides the necessary framework, from understanding the underlying signaling pathways to executing the experiment and presenting the data. This technique is invaluable for characterizing the cytotoxic effects of this compound and similar therapeutic agents in preclinical cancer research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Quisinostat Technical Support Center: Enhancing Tolerability through Intermittent Dosing
Welcome to the Quisinostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the tolerability of this compound through intermittent dosing strategies. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC).[1] As a pan-HDAC inhibitor, it targets both class I and II HDAC enzymes.[2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and modulates gene expression. This can result in the induction of tumor suppressor genes, inhibition of tumor cell division, and apoptosis (programmed cell death).[1]
Q2: Why is improving the tolerability of this compound important?
Like other HDAC inhibitors, this compound is associated with a range of adverse events. In a phase I clinical trial, the most common treatment-emergent adverse events included fatigue, nausea, decreased appetite, lethargy, and vomiting.[2][3] Dose-limiting toxicities (DLTs) were primarily cardiovascular, such as non-sustained ventricular tachycardia and ST/T-wave abnormalities, as well as fatigue and abnormal liver function tests.[2][3] Improving the tolerability of this compound is crucial to enable patients to receive therapeutic doses for extended periods, potentially enhancing its anti-tumor efficacy.
Q3: How does intermittent dosing improve the tolerability of this compound?
A key phase I clinical study demonstrated that intermittent dosing schedules of this compound were better tolerated than continuous daily dosing.[2][3] The study explored several intermittent schedules, including four days on/three days off, every Monday, Wednesday, and Friday (MWF), and every Monday and Thursday. The recommended dose for phase II studies was determined to be 12 mg on the MWF schedule, based on a favorable balance of tolerability, pharmacokinetic predictions, and pharmacodynamic effects.[2][3] The breaks in drug administration in intermittent schedules likely allow for physiological recovery from off-target effects, thereby reducing the severity and incidence of adverse events.
Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse events are observed in our in vivo model, even with an intermittent dosing schedule.
-
Possible Cause: The formulation of this compound may not be optimal, leading to poor solubility or stability.
-
Solution: For in vivo studies in mice, a recommended formulation is 10% hydroxy-propyl-β-cyclodextrin and 25 mg/mL mannitol in sterile water for injection. The drug should be formulated fresh before each administration.[1]
-
-
Possible Cause: The specific animal model may be more sensitive to this compound.
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Solution: Consider reducing the dose. A dose of 5 mg/kg for solid tumors and 2.5 mg/kg for acute lymphoblastic leukemia (ALL) xenografts administered intraperitoneally has been used in mice.[1] It may be necessary to perform a dose-escalation study in your specific model to determine the maximum tolerated dose (MTD).
-
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Possible Cause: Off-target effects of pan-HDAC inhibition.
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Solution: Monitor for known HDAC inhibitor-related toxicities, such as cardiovascular effects and myelosuppression. Ensure appropriate supportive care is available for the animals.
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Issue 2: We are not observing the expected pharmacodynamic effects (e.g., increased histone acetylation) with intermittent dosing.
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Possible Cause: The timing of sample collection is not optimal to detect the peak pharmacodynamic effect.
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Solution: In a clinical study, pharmacodynamic effects were observed in peripheral blood mononuclear cells, hair follicles, and skin and tumor biopsies.[2][3] For in vivo mouse studies, a marked increase in acetylated histones H3 and H4 was observed 4 and 8 hours after the first dose.[1] It is recommended to perform a time-course experiment to determine the optimal time point for sample collection in your model.
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Possible Cause: The dose is insufficient to induce a robust pharmacodynamic response.
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Solution: While intermittent dosing improves tolerability, the dose must still be within a therapeutic window. If toxicity is not a concern, a modest dose escalation may be warranted.
-
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Possible Cause: Issues with the assay for measuring histone acetylation.
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Solution: Ensure that your protocol for histone extraction and detection (e.g., Western blot or ELISA) is validated and includes appropriate positive and negative controls. Refer to the detailed experimental protocols section below.
-
Quantitative Data
The following tables summarize key data from the phase I clinical trial of this compound, comparing different dosing schedules.
Table 1: Summary of Treatment-Emergent Adverse Events (Occurring in ≥10% of Patients)
| Adverse Event | Continuous Dosing (n=20) | Intermittent Dosing (n=72) |
| Fatigue | 55% | 43% |
| Nausea | 45% | 36% |
| Anorexia | 35% | 29% |
| Lethargy | 30% | 22% |
| Vomiting | 25% | 19% |
| Diarrhea | 15% | 21% |
| Thrombocytopenia | 10% | 15% |
| Dyspnea | 10% | 11% |
| Constipation | 5% | 14% |
| Cough | 5% | 13% |
Data adapted from Jones et al., Clinical Cancer Research, 2013.
Table 2: Summary of Pharmacokinetic Parameters of this compound at Steady State
| Dosing Schedule | Dose (mg) | Cmax (ng/mL) (Median, Range) | AUC0-last (ng.h/mL) (Median, Range) | t½ (hours) (Median, Range) |
| Continuous | 12 | 1.9 (0.7-7.8) | 12.1 (2.9-31.4) | 8.8 (2.4-11.7) |
| 4 days on / 3 days off | 12 | 1.7 (1.2-11.3) | 15.1 (3.9-38.4) | 4.5 (2.4-6.4) |
| Mon, Wed, Fri (MWF) | 12 | 1.9 (0.7-7.8) | 12.1 (2.9-31.4) | 8.8 (2.4-11.7) |
| Mon, Thurs | 12 | 2.6 (0.7-3.3) | 10.5 (2.8-15.0) | Not Assessed |
Data adapted from Jones et al., Clinical Cancer Research, 2013, and its supplementary data.
Experimental Protocols
1. Pharmacodynamic Analysis of Histone H3 Acetylation in Hair Follicles by ELISA
This protocol is adapted for the analysis of histone acetylation in hair follicles, a surrogate tissue for assessing the pharmacodynamic effects of this compound.
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Sample Collection: Pluck approximately 10-20 hairs with visible roots from the subject. Place the hair follicles in a microcentrifuge tube and store at -80°C until analysis.
-
Histone Extraction:
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Add 100 µL of ice-cold Cell Lysis Buffer (e.g., from a commercial ELISA kit) supplemented with protease and phosphatase inhibitors to the tube containing the hair follicles.
-
Incubate on ice for 10 minutes, vortexing briefly every 2-3 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the protein lysate to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
ELISA Procedure:
-
Use a commercially available Acetylated-Histone H3 ELISA kit.
-
Follow the manufacturer's instructions for preparing reagents and standards.
-
Add 100 µL of the histone extract (diluted to an appropriate concentration in the provided assay diluent) to the wells of the ELISA plate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the primary antibody (anti-Acetylated-Histone H3) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantify the amount of acetylated histone H3 by comparing the sample absorbance to the standard curve.
-
2. Immunohistochemical (IHC) Staining for Ki67 in Skin Punch Biopsies
This protocol describes the steps for staining Ki67, a marker of cell proliferation, in formalin-fixed, paraffin-embedded (FFPE) skin punch biopsies.
-
Sample Preparation:
-
Fix the skin punch biopsy in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through graded alcohols and xylene and embed in paraffin wax.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
-
Staining:
-
Rinse slides in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Circle the tissue section with a hydrophobic barrier pen.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with TBST.
-
Block non-specific antibody binding by incubating with a protein block (e.g., 5% normal goat serum in TBST) for 30 minutes.
-
Incubate with the primary antibody against Ki67 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
Rinse with TBST (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with TBST (3 x 5 minutes).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with TBST (3 x 5 minutes).
-
Develop the signal with a DAB chromogen solution until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. Ki67-positive cells will show brown nuclear staining.
-
The Ki67 proliferation index can be calculated as the percentage of Ki67-positive tumor cells among the total number of tumor cells counted.
-
Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for comparing continuous vs. intermittent this compound dosing.
Caption: Rationale for improved tolerability with intermittent this compound dosing.
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I study of this compound (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quisinostat solubility issues and best practices
Welcome to the technical support resource for Quisinostat (JNJ-26481585), a potent, second-generation pan-HDAC inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's solubility and to provide best practices for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most effective and commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[1][2] For optimal results, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: Various suppliers report different maximum concentrations in DMSO, likely due to variations in the specific salt form (e.g., free base vs. dihydrochloride) and purity. Reported concentrations range from 20 mg/mL to as high as 93 mg/mL.[1][4][6][7] It is advisable to consult the manufacturer's product data sheet for the specific lot you are using. Warming and sonication can aid in dissolving the compound to achieve higher concentrations.[3][8]
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation in a DMSO stock solution can be caused by several factors. First, ensure you are using high-purity, anhydrous DMSO, as moisture can cause the compound to fall out of solution.[1][2] If the issue persists, gentle warming (e.g., to 37°C or up to 70°C) and sonication can help redissolve the compound.[3][7][8] Always ensure the solution is clear before use. If these methods fail, the solution may be supersaturated; in this case, you may need to prepare a new, more dilute stock solution.
Q4: I'm observing precipitation when I add my this compound DMSO stock to aqueous cell culture media. How can I prevent this?
A4: This is a common issue due to this compound's poor aqueous solubility. When the DMSO stock is diluted into the aqueous media, the compound can crash out. Here are some strategies to mitigate this:
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Minimize DMSO Concentration: Use the highest tolerable concentration of your DMSO stock to minimize the final volume (and thus concentration) of DMSO in your culture media. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1%.
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Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of media or PBS, vortexing or mixing gently, and then add this intermediate dilution to the final culture volume.
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Increase Final Volume: If possible, add the DMSO stock to a larger volume of media to ensure the final concentration of this compound is well below its aqueous solubility limit.
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Formulation with Co-solvents: For more persistent issues, especially in animal studies, consider using a formulation with co-solvents that improve solubility, such as PEG300 and Tween-80.[1][2]
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][7]
Solubility Data
The solubility of this compound can vary depending on the solvent and the specific salt form of the compound. The following table summarizes solubility data from various sources.
| Solvent | Form | Concentration | Notes | Source(s) |
| DMSO | Dihydrochloride | 79 mg/mL (169.02 mM) | Use fresh, moisture-free DMSO. | [1] |
| DMSO | Dihydrochloride | 31.25 mg/mL (66.86 mM) | Ultrasonic, warming, and heating to 70°C may be required. | [6] |
| DMSO | Hydrochloride | 20 mg/mL | - | [4] |
| DMSO | Free Base | 79 mg/mL (200.26 mM) | Use fresh, moisture-free DMSO. | [2] |
| Water | Dihydrochloride | Insoluble | - | [1] |
| Ethanol | Dihydrochloride | Insoluble | - | [1] |
| DMF | Hydrochloride | 25 mg/mL | - | [4] |
| DMF:PBS (pH 7.2) (1:5) | Hydrochloride | 0.16 mg/mL | - | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dihydrochloride | ≥ 2.5 mg/mL (6.34 mM) | Clear solution for in vivo use. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based experiments.
Materials:
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This compound powder (dihydrochloride salt)
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator bath (optional)
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Water bath set to 37°C (optional)
Methodology:
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Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20-40 mM). It is critical to use fresh DMSO from a newly opened bottle to avoid moisture.[1][2]
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Vortex the solution vigorously for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or gently warm the solution in a 37°C water bath until it becomes clear.[3][8]
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Visually inspect the solution to ensure there are no visible particles. The solution should be completely clear.
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
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This compound DMSO stock solution (from Protocol 1)
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Pre-warmed, complete cell culture medium
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Sterile conical tubes
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. Aim to keep the final DMSO concentration in the media below 0.5%, and ideally below 0.1%.
-
In a sterile conical tube, add the required volume of DMSO stock solution to a volume of pre-warmed culture medium that is at least 100 times the stock volume.
-
Immediately after adding the stock, cap the tube and invert it several times or vortex gently to ensure rapid and thorough mixing. This helps prevent the formation of localized high concentrations of this compound that can lead to precipitation.
-
Use this working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound for extended periods.
Troubleshooting Guide & Experimental Workflow
Issues with this compound often stem from its poor aqueous solubility. The following workflow provides a logical approach to troubleshooting common problems.
Mechanism of Action: Signaling Pathways
This compound functions as a pan-histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histone and non-histone proteins.[9] This epigenetic modification alters gene expression, resulting in cell cycle arrest and apoptosis in cancer cells.[5][9] The primary pathways affected are the PI3K/AKT/p21 pathway, which controls cell cycle progression, and the JNK/c-jun/caspase-3 pathway, which mediates apoptosis.[10][11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quisinostat Cardiovascular Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cardiovascular side effects associated with Quisinostat treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical investigations.
Troubleshooting Guide: Investigating Cardiovascular Adverse Events
Researchers observing cardiovascular abnormalities in experimental models treated with this compound can refer to the following guide for potential causes and recommended actions.
| Observed Issue | Potential Cause Related to this compound | Recommended Troubleshooting/Investigative Actions |
| ECG Abnormalities (e.g., ST-T wave changes, Arrhythmias) | Direct effect on cardiac ion channels or repolarization processes. As a class effect, HDAC inhibitors have been associated with such changes.[1][2][3] | - Perform in-vitro hERG assay to assess potential for QT prolongation.- Conduct in-vivo telemetry studies in a relevant animal model to continuously monitor ECG parameters.- Evaluate the expression and function of key cardiac ion channels (e.g., KCNH2, SCN5A) in cardiac tissues or cells exposed to this compound. |
| Ventricular Tachycardia | Significant disruption of cardiac electrical conduction. This was a dose-limiting toxicity observed in a Phase I clinical trial.[1][2] | - Implement a dose-escalation study with careful cardiac monitoring to establish a dose-response relationship.- In animal models, perform programmed electrical stimulation to assess arrhythmia inducibility.- Analyze cardiac tissue for any structural changes or fibrosis that could create an arrhythmogenic substrate. |
| Reduced Cardiac Contractility / Heart Failure | Potential off-target effects on cardiomyocyte function or mitochondrial bioenergetics. | - Perform echocardiography in animal models to assess left ventricular ejection fraction and other functional parameters.- Isolate cardiomyocytes from treated animals to measure contractility and calcium handling.- Conduct Seahorse assays or similar metabolic analyses on cardiomyocytes to evaluate mitochondrial function. |
| Vascular Calcification | Some studies suggest that HDAC inhibition may, paradoxically, aggravate vascular calcification.[4] | - In long-term animal studies, collect and analyze aortic tissue for calcium deposition using Alizarin Red staining.- Culture vascular smooth muscle cells with this compound in the presence of pro-calcifying media and assess calcification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects observed with this compound in clinical trials?
A1: In a first-in-human Phase I study involving patients with advanced solid tumors, the dose-limiting toxicities of this compound were predominantly cardiovascular.[1][2] These included non-sustained ventricular tachycardia, ST/T-wave abnormalities, and other tachyarhythmias.[1][2] The overall adverse event profile of this compound was noted to be comparable to other histone deacetylase (HDAC) inhibitors.[1][2]
Q2: How does the dosing schedule of this compound affect its cardiovascular toxicity?
A2: Clinical trial data suggests that intermittent dosing schedules of this compound are better tolerated than continuous daily dosing.[1][2] For instance, a recommended Phase II dose was determined to be 12 mg administered on a Monday, Wednesday, and Friday schedule.[1][2] This suggests that allowing for drug-free intervals may mitigate the accumulation of toxic effects on the cardiovascular system.
Q3: Are there any pre-existing cardiovascular conditions that might increase the risk of this compound-related side effects?
A3: While specific data for this compound is limited, clinical trial protocols for HDAC inhibitors often exclude patients with significant pre-existing cardiovascular conditions. For example, a study of this compound in Cutaneous T-cell Lymphoma excluded patients with unstable angina, a recent heart attack (within 12 months), or moderate to severe congestive heart failure (New York Heart Association Class II-IV).[5] This suggests a cautious approach is warranted in subjects with a history of cardiac disease.
Q4: Is there a paradoxical cardioprotective effect of HDAC inhibitors, and could this apply to this compound?
A4: Yes, there is a growing body of preclinical evidence suggesting that some HDAC inhibitors may have cardioprotective effects in the context of myocardial infarction, cardiac hypertrophy, and heart failure.[4][6][7][8][9][10][11] These effects are thought to be mediated by the regulation of gene expression programs involved in inflammation, fibrosis, and cell survival.[8][10][11] While this is an active area of research, it is important to note that the pro-arrhythmic and other toxic effects can still occur, and the therapeutic window for cardioprotection versus cardiotoxicity is not yet well defined for most HDAC inhibitors, including this compound.
Quantitative Data Summary
The following table summarizes the key cardiovascular adverse events reported in the Phase I clinical trial of this compound.
| Cardiovascular Adverse Event | Reported Occurrence | Severity | Reference |
| Nonsustained Ventricular Tachycardia | Dose-Limiting Toxicity | Grade 2 or higher | [1][2] |
| ST/T-Wave Abnormalities | Dose-Limiting Toxicity | Grade 2 or higher | [1][2] |
| Other Tachyarhythmias | Dose-Limiting Toxicity | Grade 2 or higher | [1][2] |
Experimental Protocols
1. In-Vivo Cardiovascular Telemetry in Rodents
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Objective: To continuously monitor electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals treated with this compound.
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Methodology:
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Surgically implant a telemetry transmitter (e.g., DSI PhysioTel) into the peritoneal cavity of the animal (e.g., rat or dog). Position the ECG leads to record a lead II-like configuration.
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Allow for a post-operative recovery period of at least one week.
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Record baseline cardiovascular data for at least 24 hours prior to drug administration.
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Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage).
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Continuously record telemetry data for a pre-determined period (e.g., 24-48 hours) post-dosing.
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Analyze the data for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT, QTc). Pay close attention to the emergence of any arrhythmias.
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2. hERG Patch-Clamp Assay
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Objective: To assess the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a common mechanism for drug-induced QT prolongation.
-
Methodology:
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Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells under appropriate conditions to ensure robust channel expression.
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
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Apply a voltage-clamp protocol that elicits characteristic hERG tail currents.
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After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
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Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
-
Visualizations
Caption: Potential mechanisms of this compound-induced cardiotoxicity.
References
- 1. A phase I study of this compound (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Frontiers | Targeting histone deacetylase in cardiac diseases [frontiersin.org]
- 7. HDAC inhibitors: Cardiotoxicity and paradoxical cardioprotective effect in ischemia-reperfusion myocardiocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Givinostat reduces adverse cardiac remodeling through regulating fibroblasts activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitors and cardioprotection: Homing in on a mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Quisinostat Off-Target Effects on MBLAC2
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the off-target effects of Quisinostat on Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2).
Frequently Asked Questions (FAQs)
Q1: What is the known off-target interaction between this compound and MBLAC2?
A1: Recent studies have identified MBLAC2 as a frequent off-target of hydroxamate-based histone deacetylase (HDAC) inhibitors, including this compound.[1][2][3][4] This interaction is significant as MBLAC2 is a poorly characterized palmitoyl-CoA hydrolase, and its inhibition by this compound is independent of HDAC inhibition.[1][4]
Q2: What is the primary function of MBLAC2?
A2: MBLAC2, also known as Metallo-Beta-Lactamase Domain Containing 2, is an enzyme with acyl-CoA thioesterase activity.[5][6] It specifically acts on long-chain fatty acyl-CoAs, such as palmitoyl-CoA.[5] The enzyme is involved in fatty acid metabolism and is located in the endoplasmic reticulum and plasma membranes.[7][8]
Q3: What are the potential downstream cellular effects of this compound inhibiting MBLAC2?
A3: Inhibition of MBLAC2 by this compound has been shown to lead to the accumulation of extracellular vesicles (EVs).[1][2][4] This suggests that MBLAC2 plays a role in EV biology, and its inhibition can have significant consequences in cellular processes related to intercellular communication, which is particularly relevant in fields like oncology and neurology.[1][4]
Q4: How was MBLAC2 identified as an off-target of this compound?
A4: MBLAC2 was identified as an off-target of this compound and other HDAC inhibitors through a quantitative chemical proteomics approach.[1][4] This method utilized immobilized HDAC inhibitors to capture protein targets from cell lysates, which were then identified and quantified by mass spectrometry.[1]
Troubleshooting Guide
Issue: Difficulty confirming the interaction between my compound (a this compound analog) and MBLAC2.
Troubleshooting Steps:
-
Affinity Capture Control: Ensure you are using an appropriate affinity matrix. For instance, immobilized this compound has been shown to be effective in enriching MBLAC2.[1]
-
Competitive Binding Assay: Perform a competitive binding experiment where your free compound is used to compete with the immobilized ligand for MBLAC2 binding in a dose-dependent manner.
-
Mass Spectrometry Sensitivity: Verify that the mass spectrometry instrumentation and data analysis pipeline are sensitive enough to detect and quantify MBLAC2 in your samples.
-
Cell Lysate Preparation: Use cell lysates that maintain native protein complexes to ensure the interaction can be observed in a more physiologically relevant context.[1]
Issue: Observing unexpected phenotypic effects that are not consistent with HDAC inhibition.
Troubleshooting Steps:
-
Consider MBLAC2 Inhibition: The observed phenotype could be a result of MBLAC2 inhibition. For example, an increase in extracellular vesicle secretion has been linked to MBLAC2 inhibition.[1][2]
-
Use Control Compounds: Employ control compounds that are structurally similar but have different inhibitory activities against HDACs and MBLAC2 to dissect the specific effects.
-
MBLAC2 Knockdown/Knockout: Use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MBLAC2 to mimic the pharmacological inhibition and confirm if the phenotype is MBLAC2-dependent.[2]
-
Enzymatic Assays: Directly measure the enzymatic activity of MBLAC2 in the presence of your compound to confirm inhibition.
Quantitative Data Summary
Table 1: Binding Affinities of this compound and Other HDAC Inhibitors for MBLAC2
| Compound | MBLAC2 pKdapp | MBLAC2 pEC50 |
| This compound | Potent binder (specific value not detailed in the provided search results) | - |
| ACY-775 | 6.1 | 8.2 |
| ACY-738 | <4.5 | 6.3 |
pKdapp: Apparent dissociation constant, a measure of binding affinity. A higher value indicates stronger binding. pEC50: The negative logarithm of the half-maximal effective concentration, indicating the potency of inhibition. A higher value indicates greater potency. Data sourced from a study on HDAC inhibitors' off-target effects.[1]
Experimental Protocols
1. Chemical Proteomics Assay for Off-Target Profiling
This protocol is a generalized summary based on methodologies used to identify MBLAC2 as an off-target.[1]
-
Objective: To identify the protein interaction partners of this compound from a complex cell lysate.
-
Materials:
-
NHS-activated sepharose beads
-
This compound
-
Cell lysate (e.g., from HEK293T cells)
-
Competition compound (free this compound or other inhibitors)
-
Wash buffers
-
Mass spectrometer
-
-
Methodology:
-
Immobilization of this compound: Covalently link this compound to NHS-activated sepharose beads to create an affinity matrix.
-
Cell Lysis: Prepare a native cell lysate to maintain protein complexes.
-
Affinity Enrichment: Incubate the immobilized this compound beads with the cell lysate to allow for the binding of target and off-target proteins.
-
Competitive Elution: In parallel experiments, pre-incubate the lysate with increasing concentrations of free this compound before adding the beads. This will compete for binding and allow for the determination of binding affinities.
-
Washing: Thoroughly wash the beads to remove non-specific binders.
-
On-bead Digestion: Digest the bound proteins into peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the bound proteins.
-
Data Analysis: Identify proteins that are specifically enriched on the this compound beads and show a dose-dependent decrease in binding in the presence of the free competitor compound.
-
2. Extracellular Vesicle (EV) Accumulation Assay
This protocol outlines a method to assess the functional consequence of MBLAC2 inhibition.[1]
-
Objective: To determine if inhibition of MBLAC2 by this compound leads to an accumulation of extracellular vesicles.
-
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Control compound (e.g., an HDAC inhibitor that does not bind MBLAC2)
-
EV-depleted media
-
EV isolation kit (e.g., by precipitation or ultracentrifugation)
-
Nanoparticle tracking analysis (NTA) instrument
-
-
Methodology:
-
Cell Culture: Culture cells in EV-depleted media to reduce background.
-
Treatment: Treat cells with this compound, a negative control compound, and a vehicle control for a specified period (e.g., 48-72 hours).
-
Conditioned Media Collection: Collect the cell culture supernatant.
-
EV Isolation: Isolate EVs from the conditioned media using a standard protocol.
-
Quantification: Resuspend the EV pellet in PBS and quantify the particle concentration and size distribution using Nanoparticle Tracking Analysis (NTA).
-
Data Analysis: Compare the EV concentration between the different treatment groups to determine if this compound treatment leads to a significant increase in EV accumulation compared to controls.
-
Visualizations
Caption: Workflow for Chemical Proteomics Off-Target Identification.
Caption: Postulated Pathway of MBLAC2 Inhibition by this compound.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Metallo-β-lactamase domain-containing protein 2 is S-palmitoylated and exhibits acyl-CoA hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. BioGPS - your Gene Portal System [biogps.org]
Optimizing Quisinostat concentration for cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Quisinostat concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC).[1][2][3] It exhibits high potency against Class I and II HDACs.[3] The primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in chromatin remodeling and altered gene expression, ultimately inducing anti-tumor effects such as cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[1][2]
Q2: What are the typical concentration ranges of this compound used in cell viability assays?
The effective concentration of this compound in cell viability assays is cell-line dependent but generally falls within the low nanomolar range.[4][5] For many cancer cell lines, the half-maximal inhibitory concentration (IC50) is in the sub-nanomolar to low nanomolar range.[4][6][7] It is recommended to perform a dose-response experiment starting from a wide range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[4]
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or higher).[6] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[6] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assays are compatible with this compound treatment?
Standard colorimetric and fluorometric cell viability assays are compatible with this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures mitochondrial metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT but with a water-soluble formazan product.
-
CCK-8 (Cell Counting Kit-8) assay: Uses a water-soluble tetrazolium salt.[8][9]
-
Resazurin (AlamarBlue) assay: A fluorometric assay that measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which indicates the number of viable cells.
The choice of assay may depend on the specific cell line and experimental goals.
Troubleshooting Guide
Q5: Issue: I am observing high variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
-
Possible Cause 2: Edge effects. Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Possible Cause 3: Incomplete dissolution of this compound. Ensure the this compound stock solution is fully dissolved and properly diluted in the culture medium before adding it to the cells. Vortexing the intermediate dilutions can help.
Q6: Issue: My untreated control cells are showing low viability.
-
Possible Cause 1: Suboptimal cell culture conditions. Verify that the cells are healthy, within a low passage number, and growing in the appropriate medium with the correct supplements and incubation conditions (temperature, CO2, humidity).
-
Possible Cause 2: Contamination. Check for signs of microbial contamination (e.g., turbidity, color change in the medium, or visible microorganisms under the microscope).
-
Possible Cause 3: High DMSO concentration. If using a DMSO stock of this compound, ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess solvent toxicity.
Q7: Issue: I am not observing a dose-dependent effect of this compound on cell viability.
-
Possible Cause 1: Inappropriate concentration range. The concentrations tested may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect). Perform a wider range of serial dilutions to identify the dynamic range for your cell line.
-
Possible Cause 2: Incorrect incubation time. The duration of drug exposure may be too short to induce a significant effect. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).[10]
-
Possible Cause 3: Drug instability. Ensure that this compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 82.4 | |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 42.0 | |
| Various | Pediatric Preclinical | 96 hours | Median: 2.2 (Range: <1 - 19) | [4] |
| GSC Lines | Glioblastoma | 3-5 days | 50 - 100 | [5] |
| HeLa | Cervical Cancer | 48 hours | 8.22 | [9] |
| HepG2 | Hepatocellular Carcinoma | 72 hours | 30 | [7] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CCK-8 Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualization
References
- 1. Facebook [cancer.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
Quisinostat vs. Vorinostat: A Comparative Analysis of HDAC1 Inhibition
In the landscape of epigenetic research and oncology drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a critical class of therapeutics. Among these, Quisinostat and Vorinostat are two prominent pan-HDAC inhibitors. This guide provides a detailed comparison of their potency, particularly concerning HDAC1, supported by experimental data and methodologies.
Potency on HDAC1: A Quantitative Comparison
This compound demonstrates significantly higher potency against HDAC1 compared to Vorinostat. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, reveal a substantial difference between the two compounds in cell-free enzymatic assays. This compound inhibits HDAC1 at sub-nanomolar concentrations, positioning it as a more potent second-generation HDAC inhibitor. Vorinostat, a first-generation inhibitor, requires higher nanomolar concentrations to achieve the same level of inhibition.
| Compound | HDAC1 IC50 | Classification |
| This compound | 0.11 nM | Second-generation pan-HDAC inhibitor |
| Vorinostat | 10 nM | First-generation pan-HDAC inhibitor |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically conducted using in vitro enzymatic assays. A common methodology is a fluorogenic assay, which allows for sensitive and high-throughput screening.
Objective: To measure the enzymatic activity of recombinant HDAC1 in the presence of varying concentrations of an inhibitor (this compound or Vorinostat) to determine the IC50 value.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate, e.g., Boc-Lys(Ac)-AMC
-
Assay buffer (e.g., Tris-based buffer, pH 7.4-8.0)
-
Inhibitor compounds (this compound, Vorinostat) dissolved in DMSO
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Inhibitor Preparation: A serial dilution of this compound or Vorinostat is prepared in assay buffer.
-
Enzyme Reaction: Recombinant HDAC1 enzyme is pre-incubated with each inhibitor concentration for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The HDAC1 enzyme deacetylates the lysine residue of the substrate.
-
Development: After a set incubation time (e.g., 30-60 minutes), a developer solution is added. The developer, typically a protease, cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC - 7-amino-4-methylcoumarin).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The intensity of the fluorescence is directly proportional to the HDAC1 activity.
-
Data Analysis: The fluorescence data is plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce HDAC1 activity by 50%.
Signaling Pathway: HDAC1 and p53-Mediated Apoptosis
HDAC1 plays a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins, including the tumor suppressor p53. By inhibiting HDAC1, both this compound and Vorinostat can lead to the hyperacetylation of p53. Acetylated p53 is activated and stabilized, allowing it to induce the transcription of target genes that promote cell cycle arrest and apoptosis, a key mechanism for their anti-cancer effects.
Caption: Inhibition of HDAC1 by this compound or Vorinostat leads to p53 acetylation and subsequent apoptosis.
A Comparative Guide to the HDAC Selectivity of Quisinostat and Romidepsin
For researchers and professionals in drug development, understanding the nuanced selectivity profiles of histone deacetylase (HDAC) inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of two prominent HDAC inhibitors, Quisinostat (a second-generation hydroxamic acid derivative) and Romidepsin (a cyclic peptide), focusing on their selectivity across various HDAC isoforms. The information presented is supported by experimental data to aid in the informed selection of these agents for research and clinical development.
HDAC Inhibition Selectivity Profile: this compound vs. Romidepsin
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Romidepsin against a panel of HDAC isoforms. It is important to note that the IC50 values presented are compiled from various studies and, therefore, may not be directly comparable due to potential differences in experimental conditions.
| HDAC Isoform | This compound IC50 (nM) | Romidepsin IC50 (nM) | Drug Class |
| Class I | |||
| HDAC1 | 0.11[1] | 36[2][3] | This compound: Pan-HDACi, Romidepsin: Class I selective |
| HDAC2 | 0.33[4] | 47[2][3] | |
| HDAC3 | >30-fold selective over HDAC1[1][5] | - | |
| HDAC8 | >30-fold selective over HDAC1[1][5] | - | |
| Class IIa | |||
| HDAC4 | 0.64[4] | 510[2][3] | |
| HDAC5 | >30-fold selective over HDAC1[1][5] | - | |
| HDAC7 | Lowest potency[1] | - | |
| HDAC9 | >30-fold selective over HDAC1[1][5] | - | |
| Class IIb | |||
| HDAC6 | Lowest potency[1] | 1400[2][3] | |
| HDAC10 | 0.46[4] | - | |
| Class IV | |||
| HDAC11 | 0.37[4] | - |
Experimental Methodologies for Determining HDAC Selectivity
The determination of IC50 values for HDAC inhibitors is most commonly performed using in vitro enzymatic assays. A widely used method is the fluorometric assay, which measures the enzymatic activity of purified recombinant HDAC isoforms.
Principle of the Fluorometric HDAC Inhibition Assay
This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by an HDAC enzyme, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to prevent this deacetylation and subsequent fluorescence signal.
Generalized Experimental Protocol
-
Reagent Preparation : All reagents, including purified recombinant HDAC enzymes, the fluorogenic substrate, developer solution, and the test compounds (this compound and Romidepsin), are prepared in an appropriate assay buffer (e.g., Tris or HEPES-based buffer with additives like KCl, BSA, and a reducing agent).
-
Compound Dispensing : Serial dilutions of the test compounds are dispensed into the wells of a microplate.
-
Enzyme Addition : A fixed concentration of the purified HDAC enzyme is added to the wells containing the test compounds and incubated for a short period to allow for inhibitor-enzyme binding.
-
Reaction Initiation : The fluorogenic HDAC substrate is added to all wells to start the enzymatic reaction. The plate is then incubated at a controlled temperature (typically 37°C).
-
Reaction Termination and Signal Development : After a defined incubation period, the developer solution is added to stop the enzymatic reaction and initiate the release of the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement : The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
Data Analysis : The fluorescence readings are used to calculate the percentage of HDAC inhibition for each compound concentration. The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for determining HDAC selectivity.
Caption: General signaling pathway of HDAC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
Quisinostat vs. Other HDAC Inhibitors in Cutaneous T-cell Lymphoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Quisinostat against other prominent histone deacetylase inhibitors (HDACis) in the treatment of Cutaneous T-cell Lymphoma (CTCL). The information herein is supported by clinical trial data and preclinical experimental insights to assist in research and development endeavors.
Introduction to HDAC Inhibition in CTCL
Cutaneous T-cell Lymphomas (CTCL) are a group of non-Hodgkin's lymphomas characterized by the infiltration of malignant T-cells into the skin.[1] Mycosis fungoides and Sézary syndrome are the most prevalent subtypes.[2] A key therapeutic strategy for CTCL involves the use of histone deacetylase inhibitors (HDACis).[3] HDAC enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed chromatin structure and gene silencing.[2] HDAC inhibitors counteract this, promoting a more open chromatin state and the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Currently, two HDAC inhibitors have received FDA approval for the treatment of CTCL: Vorinostat (a pan-HDAC inhibitor) and Romidepsin (a class I-selective HDAC inhibitor).[4] this compound, a second-generation oral pan-HDAC inhibitor, has also been evaluated in clinical trials for CTCL.[6] This guide focuses on a comparative analysis of this compound's efficacy relative to these and other HDACis.
Mechanism of Action: HDAC Inhibition
HDAC inhibitors function by blocking the enzymatic activity of histone deacetylases. This leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of genes that can inhibit tumor growth.[5] Beyond histones, HDACis can also affect the acetylation status and function of various non-histone proteins involved in cellular processes, contributing to their anti-cancer effects.[7] The general mechanism involves the induction of cell cycle arrest, differentiation, and apoptosis in malignant cells.
Caption: General mechanism of HDAC inhibitors.
Comparative Efficacy from Clinical Trials
The following table summarizes key efficacy data from clinical trials of this compound, Vorinostat, and Romidepsin in patients with CTCL.
| HDAC Inhibitor | Class | Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) | Duration of Response (DOR) | Progression-Free Survival (PFS) |
| This compound | Pan-HDACi | Phase II | 24% (cutaneous response)[6], 8% (global response)[6] | Not Reported | 2.8 to 6.9 months (skin)[6] | Median 5.1 months[6] |
| Vorinostat | Pan-HDACi | Phase II | 24% - 30%[8] | 0%[9] | Median 15.1 weeks | Median 30.2 weeks (for responders)[10] |
| Romidepsin | Class I HDACi | Phase II | 34% - 35%[4] | 6%[4] | Not Reported | Not Reported |
| Panobinostat | Pan-HDACi | Phase II | Modest[11][12] | Not Reported | Short[11][12] | Short[11][12] |
Note: Direct comparison between trials should be approached with caution due to differences in patient populations, trial designs, and response criteria.
The clinical trial for this compound in CTCL (NCT01486277) was completed, but the results were not found to be superior to other HDACis like Vorinostat or Romidepsin.[11] This has limited its further development for this indication.[11] In contrast, both Vorinostat and Romidepsin have received FDA approval for the treatment of CTCL based on their demonstrated efficacy in phase II trials.[3][4] Interestingly, some research suggests that the class I-selective inhibitor, Romidepsin, shows promising results in CTCL patients, potentially more so than pan-HDAC inhibitors.[11][12]
Key Signaling Pathways Affected
HDAC inhibitors influence multiple signaling pathways that are critical for the survival and proliferation of cancer cells. In CTCL, the following pathways are notably affected:
-
p21 (CDKN1A) Upregulation: A common mechanism for HDACis is the induction of the p21 tumor suppressor gene, which leads to cell-cycle arrest and apoptosis.[4]
-
STAT Pathway Modulation: Signal Transducer and Activator of Transcription (STAT) proteins are often constitutively active in CTCL. Vorinostat has been shown to decrease the expression of Stat6 and phospho-Stat-6.[2] Both Vorinostat and Romidepsin can down-regulate the expression of the immunosuppressive cytokine IL-10, potentially via effects on STAT3.[13]
-
PI3K/AKT Pathway Inhibition: Romidepsin has been shown to inhibit the PI3K/AKT signaling pathway in some cancer cells, which is a key pathway for cell survival.[4]
Caption: Key signaling pathways affected by HDACis in CTCL.
Experimental Protocols: Assessing Cell Viability
A common preclinical method to evaluate the efficacy of HDAC inhibitors is the cell viability assay, often using CTCL cell lines such as HUT78. This assay measures the dose-dependent effect of the drug on cell proliferation and survival.
Experimental Workflow: Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: CTCL cell lines (e.g., HUT78) are cultured under standard laboratory conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., this compound, Vorinostat, Romidepsin) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then used to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Caption: Workflow for a typical cell viability assay.
Conclusion
This compound, an oral pan-HDAC inhibitor, has demonstrated activity in patients with relapsed or refractory CTCL.[6] However, its clinical efficacy, with a cutaneous response rate of 24% and a global response rate of 8% in a phase II trial, did not show superiority over the established FDA-approved HDAC inhibitors, Vorinostat (ORR 24-30%) and Romidepsin (ORR 34-35%).[2][4][6][11]
The field of HDAC inhibition in CTCL is evolving, with a growing interest in the potential benefits of class-selective versus pan-HDAC inhibition.[12] Romidepsin, a class I-selective inhibitor, has shown a numerically higher overall response rate compared to the pan-inhibitors Vorinostat and this compound.[4] This suggests that targeting specific HDAC isoforms may enhance therapeutic efficacy and potentially reduce off-target toxicities.[12] While this compound's development in CTCL appears limited, the data generated from its clinical evaluation contributes to the broader understanding of pan-HDAC inhibition in this disease and underscores the benchmark set by currently approved therapies. Future research may focus on combination therapies or the development of more potent and selective HDAC inhibitors to improve outcomes for patients with CTCL.
References
- 1. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]
- 2. Update on the treatment of cutaneous T-cell lymphoma (CTCL): Focus on vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ercongressi.it [ercongressi.it]
- 5. mdpi.com [mdpi.com]
- 6. Phase II multicentre trial of oral this compound, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 12. Recent Update of HDAC Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation HDAC Inhibitors: Quisinostat in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy has been significantly shaped by the development of histone deacetylase (HDAC) inhibitors. Second-generation HDAC inhibitors have emerged with improved potency and refined selectivity profiles compared to their predecessors. This guide provides a detailed comparison of Quisinostat, a potent second-generation HDAC inhibitor, with other notable second-generation agents: Belinostat, Panobinostat, and Romidepsin. We delve into their performance, supported by experimental data, to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Common Target, Nuanced Effects
At their core, all four inhibitors function by binding to the zinc-containing active site of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, facilitating the transcription of previously silenced tumor suppressor genes.[1][2][3][4] This shared mechanism triggers a cascade of downstream events culminating in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][5][6]
However, the specific cellular outcomes and potency of these inhibitors are dictated by their individual affinities for different HDAC isoforms. This compound, for instance, is a pan-HDAC inhibitor with particularly high potency against Class I and II HDACs.[7] Panobinostat also exhibits pan-HDAC inhibitory activity, affecting Class I, II, and IV HDACs.[8] Belinostat is another pan-HDAC inhibitor.[9] Romidepsin, a cyclic peptide, shows potent inhibition of HDAC1 and HDAC2.[10][11]
The following diagram illustrates the general signaling pathway initiated by these second-generation HDAC inhibitors.
References
- 1. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 3. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: Quisinostat vs. Panobinostat in Preclinical Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent pan-histone deacetylase (HDAC) inhibitors, Quisinostat and panobinostat. Both compounds have demonstrated significant potential in oncological research, targeting the epigenetic regulation of gene expression in cancer cells. This document summarizes their performance based on available preclinical data, details the experimental methodologies for key assays, and visualizes their mechanism of action.
Overview and Mechanism of Action
This compound (JNJ-26481585) is a second-generation, orally bioavailable hydroxamic acid-based HDAC inhibitor.[1][2] It exhibits high potency against Class I and II HDACs.[1][2] Panobinostat (LBH589), also a hydroxamic acid-based pan-HDAC inhibitor, targets a broad spectrum of HDACs, including Class I, II, and IV enzymes.[3] It is considered one of the most potent HDAC inhibitors clinically available.[3]
Both this compound and panobinostat function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and panobinostat against a range of cancer cell lines as reported in various preclinical studies. It is important to note that these values were not determined in a single head-to-head study, and experimental conditions may have varied between the cited sources.
Table 1: this compound IC50 Values in Cancer Cell Lines [1][2][4]
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | <1 |
| CHLA-9 | Neuroblastoma | <1 |
| CHLA-258 | Neuroblastoma | <1 |
| Median (PPTP Panel) | Various Pediatric Cancers | 2.2 |
| NB-EBc1 | Neuroblastoma | 19 |
Data from the Pediatric Preclinical Testing Program (PPTP) indicates a median relative IC50 of 2.2 nM for this compound across its panel of cell lines, with a range from <1 nM to 19 nM.[1][2]
Table 2: Panobinostat IC50 Values in Cancer Cell Lines [5][6][7][8]
| Cell Line | Cancer Type | IC50 (nM) |
| SW-1353 | Chondrosarcoma | 20 |
| SW-982 | Synovial Sarcoma | 100 |
| HT1080 | Fibrosarcoma | 16.1 |
| SK-LMS-1 | Leiomyosarcoma | 38.1 |
| SW872 | Liposarcoma | 31.57 |
| U2197 | Rhabdomyosarcoma | 29.04 |
| SK-OV-3 | Ovarian Cancer | 34.4 ± 0.11 |
| OVISE | Ovarian Cancer | 44.0 ± 0.46 |
| RMG-I | Ovarian Cancer | 58.5 ± 1.0 |
| KGN | Granulosa Cell Tumor | 34.7 ± 0.94 |
| COV434 | Granulosa Cell Tumor | 53.5 ± 8.4 |
| T238 (Resistant) | Thyroid Cancer | Resistant |
| SCLC cell lines | Small Cell Lung Cancer | <10 |
Panobinostat has demonstrated potent activity against various sarcoma and ovarian cancer cell lines, with IC50 values generally in the low to mid-nanomolar range. Notably, it has shown high potency in small cell lung cancer cell lines.[3][5][6][7][8]
Clinical Safety and Tolerability
Clinical trial data provides insight into the safety profiles of this compound and panobinostat. The tables below summarize the most frequently reported adverse events.
Table 3: Common Adverse Events with this compound [9][10][11][12][13]
| Adverse Event | Frequency |
| Nausea | Common |
| Diarrhea | Common |
| Fatigue/Asthenia | Common |
| Thrombocytopenia | Common |
| Vomiting | Common |
| Decreased Appetite | Common |
| Lethargy | Common |
| Hypertension | Common |
| Neutropenia | Common |
| Cardiovascular (e.g., Tachyarrhythmias, ST/T-wave abnormalities) | DLTs observed |
Dose-limiting toxicities (DLTs) for this compound in a Phase I study were predominantly cardiovascular.[11][12]
Table 4: Common Adverse Events with Panobinostat [14][15][16][17][18]
| Adverse Event | Frequency |
| Diarrhea | Very Common |
| Fatigue | Very Common |
| Nausea | Very Common |
| Vomiting | Very Common |
| Thrombocytopenia | Very Common (Grade 3/4) |
| Neutropenia | Very Common (Grade 3/4) |
| Anemia | Very Common (Grade 3/4) |
| Peripheral Neuropathy | Common |
| Decreased Appetite | Common |
| Cardiac Events (e.g., Arrhythmias, QT prolongation) | Serious, Boxed Warning |
Panobinostat's label includes a boxed warning for severe diarrhea and cardiac toxicities.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of HDAC inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound or panobinostat stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[19][20]
-
Drug Treatment: Prepare serial dilutions of this compound or panobinostat in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[19][20]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[19][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[19][20]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[19]
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs in the presence of an inhibitor.
Materials:
-
HDAC Activity Assay Kit (e.g., from Abcam, Cayman Chemical)[21]
-
Nuclear extract or purified HDAC enzyme
-
This compound or panobinostat
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer, HDAC substrate, and developer solution according to the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the nuclear extract or purified HDAC enzyme to the assay buffer. Then, add the desired concentrations of this compound or panobinostat. Include a no-inhibitor control and a background control.
-
Substrate Addition: Initiate the reaction by adding the HDAC fluorometric substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution as per the kit's protocol. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355-380/440-460 nm).[21]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each drug concentration relative to the no-inhibitor control.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones, a direct indicator of HDAC inhibition.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells treated with this compound, panobinostat, or vehicle control to extract total protein. Determine the protein concentration using a suitable method (e.g., BCA assay).[22][23]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22][23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest (and the loading control) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.[25]
Conclusion
Both this compound and panobinostat are potent pan-HDAC inhibitors with significant anti-cancer activity demonstrated in preclinical studies. The available data suggests that this compound may have a higher potency in certain pediatric cancer cell lines, with a median IC50 in the low nanomolar range. Panobinostat has also shown strong efficacy across a broad range of cancer types, particularly in sarcomas and small cell lung cancer, with IC50 values also in the nanomolar range.
In terms of clinical safety, both drugs exhibit a similar spectrum of adverse events, including gastrointestinal and hematological toxicities. However, panobinostat carries a boxed warning for severe diarrhea and cardiac events, while cardiovascular toxicities have been noted as dose-limiting for this compound.
The choice between these two inhibitors for research and development purposes will likely depend on the specific cancer type being investigated, the desired potency, and the tolerability profile. The experimental protocols provided in this guide offer a standardized framework for conducting further comparative studies to elucidate the nuanced differences between these two important epigenetic modulators.
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 8. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II multicentre trial of oral this compound, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NewVac Presented Results of this compound's Phase II Clinical Trial at ASCO 2017 [prnewswire.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I study of this compound (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase II Trial of a Histone Deacetylase Inhibitor Panobinostat in Patients With Low-Grade Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Panobinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Histone western blot protocol | Abcam [abcam.com]
- 25. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Quisinostat Response in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies for the treatment of various solid tumors. As with other targeted therapies, identifying predictive biomarkers is crucial for patient selection and optimizing clinical outcomes. This guide provides a comparative overview of known and potential biomarkers for this compound response in solid tumors, with a comparison to other HDAC inhibitors where data is available.
Pharmacodynamic Biomarkers: Evidence of Target Engagement
Pharmacodynamic biomarkers are essential for confirming that a drug is reaching its intended target and exerting the expected biological effect. For this compound, clinical studies have established reliable markers of target engagement in both tumor and surrogate tissues.
A first-in-human Phase I study of this compound in patients with advanced solid tumors demonstrated target modulation through the following biomarkers[1][2]:
-
Increased Histone H3 Acetylation (AcH3): A dose-dependent increase in AcH3 was observed in peripheral blood mononuclear cells (PBMCs), hair follicles, and tumor biopsies of patients treated with this compound. This indicates successful inhibition of HDAC enzymes.
-
Decreased Ki67 Expression: A reduction in the proliferation marker Ki67 was observed in tumor biopsies, suggesting an anti-proliferative effect of this compound.
These markers are not predictive of clinical response but are crucial for dose selection and confirming the biological activity of the drug in early-phase clinical trials.
Predictive Biomarkers: Who Will Respond to this compound?
Predictive biomarkers aim to identify patients who are most likely to benefit from a particular treatment. While no definitive predictive biomarkers for this compound have been clinically validated, preclinical and early clinical data point to several promising candidates.
Epithelial-to-Mesenchymal Transition (EMT) Markers
A key area of investigation for this compound's efficacy is its potential to reverse Epithelial-to-Mesenchymal Transition (EMT), a process implicated in tumor progression, metastasis, and drug resistance.
-
E-cadherin: Preclinical studies have shown that this compound can induce the re-expression of E-cadherin, a key epithelial marker often lost during EMT[3]. A Phase II clinical trial of this compound in combination with paclitaxel and carboplatin for platinum-resistant ovarian cancer showed a high objective response rate. Preclinical rationale for this study highlighted this compound's ability to amplify HDAC-repressed E-cadherin expression, potentially reversing the EMT phenotype associated with platinum resistance[1].
-
N-cadherin and Vimentin: In colorectal cancer cell lines, this compound treatment has been shown to decrease the expression of the mesenchymal marker N-cadherin while increasing E-cadherin, indicating a reversal of the EMT phenotype[4][5]. Vimentin is another commonly used mesenchymal marker in the context of cancer[6].
The hypothesis is that tumors with a mesenchymal phenotype (low E-cadherin, high N-cadherin/vimentin) might be more sensitive to this compound, particularly in combination with chemotherapy.
Histone Deacetylase (HDAC) Isoform Expression
The expression levels of specific HDAC isoforms, which are the direct targets of this compound, could plausibly predict response.
-
HDAC1, HDAC2, and HDAC4: In a study on hepatocellular carcinoma, overexpression of HDAC1, HDAC2, and HDAC4 was correlated with poor prognosis[7]. As this compound is a potent inhibitor of these Class I and IIb HDACs, tumors with high expression of these isoforms may be more dependent on their activity and thus more susceptible to inhibition.
Comparison with Other HDAC Inhibitors: The Case of HR23B
While direct comparative biomarker studies for this compound are lacking, data from trials of other HDAC inhibitors can provide valuable insights.
-
HR23B (RAD23 Homolog B): HR23B has emerged as a promising predictive biomarker for the response to the HDAC inhibitor Vorinostat. Multiple studies have shown a correlation between higher HR23B expression and clinical response to Vorinostat in various cancers, including cutaneous T-cell lymphoma and mesenchymal tumors[8][9][10][11]. The positive predictive value of HR23B for response to Vorinostat in one study was reported to be as high as 68.8%[10]. The role of HR23B in predicting response to this compound has not yet been specifically evaluated.
The following table summarizes the key potential predictive biomarkers for this compound and provides a comparison with the more established biomarker for Vorinostat.
| Biomarker Category | Specific Marker | Proposed Role in this compound Response | Comparative Data with Other HDACi |
| EMT Markers | E-cadherin | Positive Predictive: High expression post-treatment may correlate with response, especially in chemoresistant tumors. Tumors with low baseline E-cadherin may be primed to respond. | Limited direct comparative data. The concept of reversing EMT is explored for other HDACis as well. |
| N-cadherin, Vimentin | Negative Predictive: High baseline expression (mesenchymal phenotype) may indicate potential for response via EMT reversal. | Limited direct comparative data. | |
| HDAC Isoform Expression | HDAC1, HDAC2, HDAC4 | Positive Predictive: High tumor expression may indicate dependence on these isoforms and greater sensitivity to this compound. | This compound is a potent inhibitor of these isoforms. Other HDACis have different isoform specificities. |
| General HDACi Biomarker | HR23B | Untested for this compound: Its role as a predictive marker is not yet established for this compound. | Positive Predictive for Vorinostat: High expression is correlated with a better clinical response to Vorinostat. |
Mechanisms of Resistance to this compound and Other HDAC Inhibitors
Understanding the mechanisms of resistance is crucial for identifying negative predictive biomarkers and developing rational combination therapies. For HDAC inhibitors in general, several resistance mechanisms have been proposed:
-
Activation of Pro-survival Signaling Pathways: Upregulation of the MAPK and PI3K/Akt signaling pathways has been associated with resistance to HDAC inhibitors.
-
Overexpression of Anti-apoptotic Proteins: High levels of Bcl-2 or Bcl-xL can confer resistance to some HDAC inhibitors.
These resistance mechanisms could serve as negative predictive biomarkers, where tumors with activated pro-survival pathways or high levels of anti-apoptotic proteins may be less likely to respond to this compound monotherapy.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Immunohistochemistry (IHC) for AcH3 and Ki67
This method was used in the Phase I clinical trial of this compound to assess pharmacodynamic effects in tumor biopsies.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against acetylated Histone H3 (e.g., rabbit anti-acetyl-Histone H3, Lys9/14) and Ki67 (e.g., mouse anti-Ki67) at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The percentage of positively stained cells and the intensity of staining are quantified by a pathologist or using digital image analysis software.
Western Blot for E-cadherin and N-cadherin
This technique is used to quantify the expression of EMT marker proteins in cell lysates.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against E-cadherin and N-cadherin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and biomarker identification.
Caption: this compound's Mechanism of Action.
Caption: Predictive Biomarker Workflow.
Conclusion
The identification of robust predictive biomarkers is paramount for the successful clinical development and application of this compound in solid tumors. While pharmacodynamic markers like increased histone H3 acetylation and decreased Ki67 confirm target engagement, the focus for patient stratification is on predictive markers. Preclinical and early clinical data suggest that markers of Epithelial-to-Mesenchymal Transition, particularly E-cadherin expression, and the expression levels of target HDAC isoforms (HDAC1, HDAC2, and HDAC4) are promising candidates for predicting this compound response. Furthermore, learnings from other HDAC inhibitors, such as the predictive role of HR23B for Vorinostat, warrant investigation in the context of this compound. Future clinical trials should incorporate comprehensive biomarker analyses to validate these potential markers and to enable a more personalized approach to treatment with this promising anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
Quisinostat's Pharmacodynamic Profile in Surrogate Tissues: A Comparative Analysis
A detailed examination of Quisinostat's in-vivo pharmacodynamic effects reveals its potent and dose-dependent target engagement in easily accessible surrogate tissues. This guide provides a comparative overview of this compound's performance against other notable histone deacetylase (HDAC) inhibitors, Vorinostat and Romidepsin, supported by experimental data from clinical and preclinical studies.
This compound, a second-generation, orally bioavailable pan-HDAC inhibitor, has demonstrated significant pharmacodynamic activity in surrogate tissues such as hair follicles, skin, and peripheral blood mononuclear cells (PBMCs).[1][2] These tissues offer a valuable, minimally invasive window into the biological activity of the drug, providing key insights into its mechanism of action and dose-response relationship. This guide is intended for researchers, scientists, and drug development professionals interested in the comparative pharmacodynamics of HDAC inhibitors.
Comparative Analysis of Pharmacodynamic Effects
The primary pharmacodynamic biomarker for HDAC inhibitors is the acetylation of histones, a direct consequence of HDAC enzyme inhibition. This compound has been shown to induce a dose-dependent increase in histone H3 acetylation in surrogate tissues. Furthermore, a reduction in the proliferation marker Ki67 has been observed in skin biopsies, indicating an anti-proliferative effect.[1][3]
Histone Acetylation in Surrogate Tissues
| Drug | Surrogate Tissue | Dose | Maximum Fold Increase in Histone Acetylation (vs. Baseline) | Study Reference |
| This compound | Hair Follicles | 8 mg (daily) | ~2.5-fold (in Acetyl-Histone H3) | Venugopal et al., 2013[1][2] |
| Hair Follicles | 12 mg (daily) | ~3.5-fold (in Acetyl-Histone H3) | Venugopal et al., 2013[1][2] | |
| Hair Follicles | 15 mg (intermittent) | ~4.5-fold (in Acetyl-Histone H3) | Venugopal et al., 2013[1][2] | |
| Vorinostat | PBMCs | 400 mg (daily) | Accumulation of acetylated histones observed | Kelly et al., 2005[4] |
| Romidepsin | PBMCs | 14 mg/m² (intermittent) | Median 3.0-fold (in Acetyl-Histone H3) at 4 hours | Bates et al., 2015 |
Anti-proliferative Effects in Skin Biopsies
| Drug | Surrogate Tissue | Dose | Change in Ki67 Expression (vs. Baseline) | Study Reference |
| This compound | Skin Biopsies | Not specified | Reduction in the percentage of staining in Ki67 | Venugopal et al., 2013[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to assess the pharmacodynamic effects of this compound.
Histone H3 Acetylation in Hair Follicles (Immunofluorescence)
-
Sample Collection: Hair follicles were plucked from patients before and after treatment with this compound.
-
Fixation and Permeabilization: Samples were fixed and permeabilized to allow for antibody penetration.
-
Antibody Staining: Follicles were incubated with a primary antibody specific for acetylated histone H3, followed by a fluorescently labeled secondary antibody. Nuclear counterstaining was performed using a DNA-intercalating dye.
-
Imaging and Quantification: Samples were visualized using immunofluorescent microscopy. The intensity of the acetylated histone H3 signal within the cell nuclei was quantified, and the fold change between pre- and post-treatment samples was calculated.[1][2]
Ki67 Expression in Skin Biopsies (Immunohistochemistry)
-
Sample Collection: Skin biopsies were obtained from patients before and after this compound treatment.
-
Tissue Processing: Biopsy samples were fixed in formalin and embedded in paraffin. Sections were then cut and mounted on microscope slides.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed to unmask the Ki67 antigen.
-
Antibody Staining: Slides were incubated with a primary antibody against Ki67 (clone MIB-1), followed by a secondary antibody and a detection system that produces a colored precipitate at the site of the antigen.
-
Analysis: The percentage of Ki67-positive cells (i.e., cells undergoing proliferation) was determined by microscopic examination.[1][3]
Signaling Pathways and Experimental Workflow
The anti-tumor effects of this compound are mediated through the inhibition of HDACs, which leads to the hyperacetylation of both histone and non-histone proteins. This, in turn, modulates various downstream signaling pathways involved in cell cycle control and apoptosis.
Caption: Mechanism of Action of this compound.
The experimental workflow for assessing pharmacodynamic effects in surrogate tissues typically involves sample collection, processing, and analysis using specific molecular biology techniques.
Caption: Pharmacodynamic Biomarker Analysis Workflow.
References
Quisinostat's Selectivity for HDAC Isoforms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Quisinostat against Histone Deacetylase (HDAC) isoforms 1, 2, 10, and 11. This compound (JNJ-26481585) is a second-generation, orally active pan-HDAC inhibitor belonging to the hydroxamate class.[1] Its performance is benchmarked against other well-established pan-HDAC inhibitors: Vorinostat, Panobinostat, and Romidepsin. All data presented are derived from in vitro, cell-free biochemical assays to ensure a direct comparison of enzymatic inhibition.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below, summarized from multiple studies, illustrates this compound's high potency against the targeted HDAC isoforms in comparison to other widely used inhibitors. This compound demonstrates sub-nanomolar to low nanomolar potency against HDACs 1, 2, 10, and 11.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC10 (IC50, nM) | HDAC11 (IC50, nM) |
| This compound | 0.11 [1] | 0.33 | 0.46 | 0.37 |
| Vorinostat (SAHA) | 10[2][3] | Inhibits Class I[2] | N/A | Inhibits Class IV[2] |
| Panobinostat | <13.2[4] | <13.2[4] | <13.2[4] | <13.2[4] |
| Romidepsin | 36[5][6] | 47[5][6] | N/A | N/A |
| Belinostat | 41[7] | 125[7] | N/A | N/A |
Experimental Protocols
The IC50 values presented in this guide are typically determined through in vitro enzymatic assays. The following is a representative protocol for assessing HDAC inhibitor potency using a fluorogenic substrate.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific recombinant human HDAC isoform by 50%.
Materials:
-
Enzymes: Full-length recombinant human HDAC1, HDAC2, HDAC10, and HDAC11, often expressed in and purified from baculovirus-infected Sf9 insect cells.
-
Substrate: A fluorogenic acetylated peptide substrate, such as Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin). This substrate is non-fluorescent until it is first deacetylated by an HDAC and then cleaved by a developer enzyme.
-
Inhibitors: this compound and comparator compounds, dissolved in a suitable solvent like DMSO.
-
Developer: A trypsin-containing solution that cleaves the deacetylated substrate to release the fluorescent AMC group.
-
Assay Buffer: Typically a buffer such as HEPES or Tris-HCl at a physiological pH (e.g., 7.4-8.0), containing salts (e.g., KCl, NaCl) and a stabilizing agent like bovine serum albumin (BSA).
-
Stop Solution: A solution to terminate the enzymatic reaction, often containing a potent pan-HDAC inhibitor like Trichostatin A (TSA) within the developer solution.
-
Hardware: 384-well microplates (black, for fluorescence assays) and a fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in the assay buffer.
-
Enzyme Reaction: The recombinant HDAC enzyme is added to the wells of the microplate containing the diluted inhibitor. A pre-incubation period (e.g., 10-15 minutes at room temperature) allows the inhibitor to bind to the enzyme.
-
Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes) to allow for substrate deacetylation.
-
Development: The developer solution is added to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate. This development step proceeds for a short period (e.g., 15-25 minutes) at room temperature.
-
Detection: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value is calculated by plotting the percentage of HDAC activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical biochemical assay used for profiling the selectivity of HDAC inhibitors.
Caption: Workflow for determining HDAC inhibitor IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Quisinostat: A Guide for Laboratory Professionals
Ensuring the proper disposal of Quisinostat is paramount for environmental safety and regulatory compliance. Researchers, scientists, and drug development professionals handling this potent pan-HDAC inhibitor must adhere to strict protocols to mitigate risks associated with its handling and disposal. This guide provides essential, step-by-step information for the safe management of this compound waste.
This compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its life cycle management in a laboratory setting.
Core Disposal Procedures
The primary and universally advised method for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and compliant manner. Disposal procedures must always align with country, federal, state, and local regulations.[1][2]
Step-by-Step Disposal Protocol:
-
Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated personal protective equipment (PPE), should be segregated from general laboratory waste.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and relevant hazard symbols.
-
Containment: Ensure waste is stored in a sealed, leak-proof container to prevent any accidental spillage.
-
Collection: Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.
-
Documentation: Maintain detailed records of the disposed quantities and the disposal process, in line with institutional and regulatory requirements.
In the event of a spill, it is crucial to collect the spillage and manage it as hazardous waste.[1]
Handling and Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. When preparing this compound for disposal, personnel should adhere to the same safety precautions as when handling the active compound.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator to avoid inhalation.[2]
Regulatory Framework
Disposal of chemical waste is a regulated activity. It is the responsibility of the laboratory or institution to be aware of and comply with all applicable regulations. While this compound is generally considered non-hazardous for transport, its disposal is subject to stringent environmental protection laws due to its aquatic toxicity.[1][2]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key stages for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
